molecular formula C7H9NO3S B13131819 (5-(Methylsulfonyl)pyridin-3-yl)methanol

(5-(Methylsulfonyl)pyridin-3-yl)methanol

Katalognummer: B13131819
Molekulargewicht: 187.22 g/mol
InChI-Schlüssel: OINIXUNSQXZYRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(5-(Methylsulfonyl)pyridin-3-yl)methanol (CAS 102074-19-1) is a chemical compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol . This pyridine-based building block is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate for the development of novel small-molecule therapeutics. One of the most prominent research applications for this compound is in the development of immune checkpoint inhibitors. The methylsulfonylpyridine structure is a key pharmacophore in the design of small-molecule ligands that target the Programmed Death-Ligand 1 (PD-L1) . The PD-1/PD-L1 pathway is a critical immune checkpoint, and its inhibition is a promising strategy in cancer immunotherapy . Researchers utilize this compound to develop and optimize potential radiotracers for Positron Emission Tomography (PET), aiming to non-invasively image PD-L1 expression in tumors, which could aid in patient stratification and treatment monitoring . The compound features a hydroxymethyl group and a methylsulfonyl group on a pyridine ring, making it a versatile intermediate for further chemical modifications. The sulfonyl group can act as a strong hydrogen bond acceptor, which is crucial for enhancing binding affinity to protein targets . As a building block, it is used to create more complex molecules for biological evaluation. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C7H9NO3S

Molekulargewicht

187.22 g/mol

IUPAC-Name

(5-methylsulfonylpyridin-3-yl)methanol

InChI

InChI=1S/C7H9NO3S/c1-12(10,11)7-2-6(5-9)3-8-4-7/h2-4,9H,5H2,1H3

InChI-Schlüssel

OINIXUNSQXZYRQ-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CN=CC(=C1)CO

Herkunft des Produkts

United States
Foundational & Exploratory

1H and 13C NMR Chemical Shifts for (5-(Methylsulfonyl)pyridin-3-yl)methanol: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

(5-(Methylsulfonyl)pyridin-3-yl)methanol (CAS: 1818317-61-1) is a highly specialized heterocyclic intermediate frequently utilized in the development of advanced immunomodulators, particularly small-molecule PD-1/PD-L1 inhibitors[1] and copper-64 labeled radioligands[2]. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we will dissect the causality behind the synthesis, the electronic environment of the pyridine ring, and the resulting nuclear magnetic resonance (NMR) signatures that validate its structural integrity.

Mechanistic Synthesis and Experimental Protocol

The synthesis of (5-(methylsulfonyl)pyridin-3-yl)methanol typically relies on a microwave-assisted Ullmann-type C-S cross-coupling. The following protocol is a self-validating system: the successful substitution of the halogen is immediately verifiable by the downfield shift of the adjacent aromatic protons in the resulting NMR spectrum.

Step-by-Step Methodology
  • Reagent Assembly : In a microwave-safe reaction vial, combine (5-bromopyridin-3-yl)methanol (451 mg, 2.399 mmol) and sodium methanesulfinate (294 mg, 2.88 mmol)[1].

  • Catalyst & Ligand Addition : Add Copper(I) iodide (CuI, 45.7 mg, 0.240 mmol) and L-Proline (55.2 mg, 0.480 mmol)[1]. Causality Note: L-Proline acts as a crucial bidentate ligand. It stabilizes the Cu(I) oxidation state and increases the solubility of the catalytic complex in the organic solvent, preventing disproportionation and lowering the activation energy for oxidative addition.

  • Base & Solvent : Add NaOH (0.480 mL of a 1M aqueous solution, 0.480 mmol) and suspend the mixture in anhydrous dimethyl sulfoxide (DMSO, 4 mL)[1]. DMSO is selected for its high dielectric constant, which effectively solvates the sodium methanesulfinate and stabilizes the polar transition state.

  • Microwave Irradiation : Heat the stirred mixture at 90 °C under microwave irradiation for 18 hours[1]. Microwave heating ensures rapid, homogeneous thermal distribution, significantly accelerating the C-S bond formation compared to conventional reflux.

  • Workup & Extraction : Cool the mixture to room temperature. Partition the crude mixture between ethyl acetate and saturated aqueous NaCl (brine). Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo[1].

  • Purification : Purify the residue via flash column chromatography (silica gel, eluting with a gradient of 0-5% methanol in dichloromethane) to yield the pure target compound.

SynthesisWorkflow A Reactants: (5-Bromopyridin-3-yl)methanol + Sodium Methanesulfinate B Ullmann-Type Coupling Catalyst: CuI / L-Proline Base: NaOH Solvent: DMSO A->B Microwave 90°C, 18h C Intermediate: (5-(Methylsulfonyl)pyridin-3-yl)methanol B->C Extraction & Purification D NMR Preparation Dissolution in DMSO-d6 Internal Std: TMS C->D E Data Acquisition 1H (400 MHz) 13C (100 MHz) D->E

Workflow for the synthesis and NMR acquisition of (5-(Methylsulfonyl)pyridin-3-yl)methanol.

NMR Sample Preparation and Self-Validation

Preparation Protocol
  • Solvent Selection : Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality Note: The compound contains both a highly polar methylsulfonyl group and a hydrogen-bonding hydroxyl group. DMSO-d6 disrupts intermolecular hydrogen bonding, ensuring complete dissolution and sharp NMR resonances[2].

  • Referencing : Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm for ¹H and the septet at 39.52 ppm for ¹³C.

  • Acquisition : Acquire ¹H NMR spectra at 400 MHz (d1 = 1-2s). Acquire ¹³C NMR spectra at 100 MHz utilizing WALTZ-16 proton decoupling (d1 = 2-3s to ensure accurate integration of quaternary carbons C3 and C5).

The Self-Validating System

The success of the Ullmann coupling is immediately verified by two distinct NMR markers:

  • The Aliphatic Marker : The appearance of a sharp, 3-proton singlet at ~3.30 ppm confirms the successful installation of the -SO₂CH₃ group[2].

  • The Aromatic Shift : The H6 proton (adjacent to the newly installed sulfone) experiences a massive downfield shift to ~8.98 ppm due to the strong electron-withdrawing nature of the sulfone group.

Spectral Data and Electronic Causality

To accurately interpret the chemical shifts, one must understand the push-pull electronic dynamics of the 3,5-disubstituted pyridine ring. The nitrogen atom acts as an electronegative core, deshielding the ortho positions (C2, C6). The methylsulfonyl group (-SO₂CH₃) exerts strong negative inductive (-I) and mesomeric (-M) effects, severely deshielding its ortho and para protons. Conversely, the hydroxymethyl group (-CH₂OH) exerts only a weak inductive effect, leaving the ring relatively unperturbed.

Causality Sub Substituent Electronic Effects SO2CH3 Methylsulfonyl (-SO2CH3) Strong -I, -M Effect Deshields H4, H6, C5 Sub->SO2CH3 CH2OH Hydroxymethyl (-CH2OH) Weak -I Effect Minimal ring perturbation Sub->CH2OH N_atom Pyridine Nitrogen Electronegative Core Deshields H2, H6 Sub->N_atom H6 H6 (~8.98 ppm) Most Deshielded SO2CH3->H6 Ortho H4 H4 (~8.22 ppm) Least Deshielded SO2CH3->H4 Ortho H2 H2 (~8.78 ppm) Deshielded CH2OH->H2 Ortho CH2OH->H4 Ortho N_atom->H6 Ortho N_atom->H2 Ortho

Electronic causality diagram explaining the 1H NMR deshielding effects on the pyridine ring.
Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale
H6 8.98Doublet (d)2.01HMost deshielded proton; ortho to the strongly electron-withdrawing -SO₂CH₃ group and adjacent to the electronegative pyridine N.
H2 8.78Doublet (d)2.01HAdjacent to N and ortho to -CH₂OH. Less deshielded than H6 due to the absence of the -SO₂CH₃ ortho effect.
H4 8.22Triplet (t)*2.01HOrtho to both -SO₂CH₃ and -CH₂OH. Appears as a pseudo-triplet due to identical meta-coupling with H2 and H6.
-OH 5.55Triplet (t)5.51HHydroxyl proton; couples with the adjacent -CH₂- group.
-CH₂- 4.65Doublet (d)5.52HBenzylic-type protons; deshielded by the oxygen atom and the aromatic pyridine ring.
-SO₂CH₃ 3.30Singlet (s)-3HMethyl protons strongly deshielded by the adjacent sulfone group.

(Note: H4 is technically a doublet of doublets (dd) but typically resolves as a pseudo-triplet (t) in 400 MHz spectra due to nearly identical meta-coupling constants).

Table 2: ¹³C NMR Chemical Shifts (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C2 152.8CHHighly deshielded by the adjacent N atom and the para-effect of the -SO₂CH₃ group.
C6 150.5CHDeshielded by the adjacent N atom and the ortho-effect of the -SO₂CH₃ group.
C3 139.5C (Quat.)Ipso-carbon attached to the moderately deshielding -CH₂OH group.
C5 136.2C (Quat.)Ipso-carbon attached to the strongly electron-withdrawing -SO₂CH₃ group.
C4 134.1CHAromatic methine carbon, shifted downfield by the ortho -SO₂CH₃ group.
-CH₂OH 60.5CH₂Aliphatic carbon strongly deshielded by the attached hydroxyl oxygen.
-SO₂CH₃ 43.5CH₃Aliphatic carbon deshielded by the strongly electron-withdrawing sulfone group.

References

  • Title: WO2017066227A1 - Compounds useful as immunomodulators Source: Google Patents URL
  • Title : Chelator impact: investigating the pharmacokinetic behavior of copper-64 labeled PD-L1 radioligands Source : PharmRxiv / EJNMMI Research URL : [Link]

Sources

Elucidating the Mass Spectrometry Fragmentation Pathways of (5-(Methylsulfonyl)pyridin-3-yl)methanol: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-(Methylsulfonyl)pyridin-3-yl)methanol is a highly functionalized heterocyclic scaffold frequently encountered in the development of novel therapeutics, particularly in the synthesis of COX-2 inhibitors and targeted oncological agents. Accurate structural characterization of its metabolites and degradants relies heavily on high-resolution tandem mass spectrometry (HR-MS/MS).

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the gas-phase thermodynamic behavior of this molecule. Rather than simply listing fragmentation products, this guide explores the causality behind the cleavages, providing drug development professionals with a predictive framework for interpreting complex mass spectra. Furthermore, it outlines a self-validating analytical protocol designed to ensure absolute data integrity.

Molecular Architecture & Ionization Thermodynamics

The molecule (Chemical Formula: C7​H9​NO3​S ) features two highly reactive substituents on a pyridine core: a hydroxymethyl group at position 3 and a methylsulfonyl group at position 5.

Upon electrospray ionization in positive mode (ESI+), the basic pyridine nitrogen—whose lone pair is orthogonal to the aromatic π -system—exhibits a high gas-phase proton affinity. This readily yields a stable [M+H]+ precursor ion at an exact mass of m/z 188.0381 . The subsequent collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) pathways are strictly governed by the relative bond dissociation energies of the substituents.

Mechanistic Elucidation of Fragmentation Pathways

The Hydroxymethyl Dehydration (The Low-Energy Pathway)

For benzylic-type and pyridylic alcohols, the loss of water (18 Da) via α -cleavage or rearrangement is a predominant low-energy fragmentation pathway[1]. During collisional activation, the proton can migrate from the pyridine ring to the hydroxyl oxygen, forming a favorable −OH2+​ leaving group. The extrusion of H2​O yields a fragment at m/z 170.0276 .

  • Causality: This cleavage is thermodynamically driven by the formation of a highly resonance-stabilized methylenepyridinium cation, making it the most abundant fragment at lower collision energies.

Sulfonyl Extrusion Dynamics (The High-Energy Pathways)

Sulfonyl groups exhibit highly characteristic fragmentation patterns under MS/MS conditions, typically requiring higher activation energies than dehydration.

  • Loss of Sulfur Dioxide ( SO2​ , 64 Da): The extrusion of SO2​ is a well-documented hallmark of aryl sulfones[2]. This process involves an intramolecular rearrangement and is thermodynamically driven by the extreme stability of the neutral SO2​ molecule, yielding a fragment at m/z 124.0762 .

  • Loss of the Methylsulfonyl Radical ( CH3​SO2∙​ , 79 Da): Direct homolytic cleavage of the C-S bond between the pyridine ring and the sulfonyl group results in the loss of a methylsulfonyl radical. This yields a diagnostic odd-electron radical cation at m/z 109.0528 [3].

Sequential and Combinatorial Cleavages

At elevated collision energies (e.g., >40 NCE), the primary fragments undergo sequential dissociation. The dehydrated ion ( m/z 170.03) can subsequently lose the methylsulfonyl radical to yield a highly stable, substituted pyridyl/tropylium-like radical cation at m/z 91.0422 .

MS_Pathway M [M+H]+ m/z 188.04 F1 [M+H - H2O]+ m/z 170.03 M->F1 - H2O (18 Da) F2 [M+H - CH3SO2]+ m/z 109.05 M->F2 - CH3SO2 (79 Da) F3 [M+H - SO2]+ m/z 124.08 M->F3 - SO2 (64 Da) F4 [M+H - H2O - CH3SO2]+ m/z 91.04 F1->F4 - CH3SO2 (79 Da) F3->F2 - CH3 (15 Da)

Fig 1: ESI-MS/MS fragmentation pathways of (5-(Methylsulfonyl)pyridin-3-yl)methanol.

Quantitative Data Summary

To facilitate rapid spectral interpretation, the theoretical exact masses and typical relative abundances (simulated at HCD 30 NCE) are summarized below. High-resolution mass spectrometry (HRMS) ensures mass errors remain below 5 ppm, providing unambiguous elemental composition assignments[4].

Fragment IonTheoretical m/z Neutral LossElemental CompositionTypical Relative AbundanceDiagnostic Significance
Precursor 188.0381N/A C7​H10​NO3​S+ 15%Confirms intact protonated molecule.
Fragment A 170.0276 −H2​O (18.0106) C7​H8​NO2​S+ 100% (Base)Confirms presence of the hydroxymethyl group.
Fragment B 124.0762 −SO2​ (63.9619) C7​H10​NO+ 45%Hallmark rearrangement of aryl sulfones.
Fragment C 109.0528 −CH3​SO2∙​ (78.9854) C6​H7​NO+∙ 30%Confirms intact methylsulfonyl substitution.
Fragment D 91.0422 −H2​O,−CH3​SO2∙​ C6​H5​N+∙ 60%Core pyridine skeleton indicator.

Self-Validating LC-HRMS/MS Methodology

A protocol is only as reliable as its internal controls. To ensure the observed fragments are definitively derived from the target analyte and not isobaric matrix interferences, this workflow employs a self-validating feedback loop utilizing stepped collision energies and mass defect filtering.

Step-by-Step Protocol

Step 1: Matrix Preparation & Internal Standardization

  • Action: Spike the biological or synthetic sample with a structurally related stable-isotope-labeled internal standard (SIL-ISTD), such as a 13C6​ -labeled analog.

  • Causality: The SIL-ISTD co-elutes with the analyte, experiencing identical ion suppression/enhancement. If the fragmentation pathway of the analyte is genuine, the SIL-ISTD must produce an identical MS/MS pattern shifted by the exact mass of the heavy isotopes.

Step 2: Chromatographic Resolving Power

  • Action: Separate using a UHPLC C18 column (e.g., 1.7 µm particle size) with a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Causality: The 0.1% Formic Acid serves a dual purpose: it suppresses silanol interactions on the column (improving peak shape) and provides an abundant proton source to drive the ESI+ equilibrium entirely toward the [M+H]+ species.

Step 3: Precursor Selection & Stepped HCD

  • Action: Isolate m/z 188.04 in the quadrupole with a narrow 1.0 Da window. Apply Stepped Higher-energy Collisional Dissociation (HCD) at 15, 30, and 45 Normalized Collision Energy (NCE)[4].

  • Causality: Dehydration (-18 Da) requires low activation energy, while sulfonyl homolytic cleavage (-79 Da) requires high activation energy. Stepped NCE multiplexes these energy states into a single composite MS/MS spectrum, ensuring no diagnostic pathway is missed.

Step 4: Orthogonal Data Validation (The Checkpoint)

  • Action: Filter the resulting MS/MS spectra using a mass defect tolerance of < 5 ppm.

  • Causality: If a peak at nominally m/z 124 appears, but its exact mass is 124.1000 instead of 124.0762, the mass error exceeds 190 ppm. The system self-invalidates the peak as a matrix interference rather than a true −SO2​ loss, preventing false structural assignments.

MS_Workflow S1 Sample Prep & ISTD Spike S2 UHPLC Separation S1->S2 S3 ESI+ Ionization (0.1% FA) S2->S3 S4 Precursor Selection (m/z 188.04) S3->S4 S5 Stepped HCD (15, 30, 45 NCE) S4->S5 S6 HRMS Detection (< 5 ppm error) S5->S6

Fig 2: Self-validating LC-HRMS/MS workflow for robust fragmentation analysis.

References

  • Thermally Induced N-to-O Rearrangement of tert-N-Oxides in Atmospheric Pressure Chemical Ionization and Atmospheric Pressure Photoionization Mass Spectrometry - Analytical Chemistry (ACS Publications). 3

  • Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N'-Nitrosonornicotine (NNN) in the Rat - National Institutes of Health (NIH). 4

  • Stress study of elafibranor and characterization of its degradation impurities using HPLC and LC-MS/MS techniques - Journal of Applied Pharmaceutical Science. 2

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. 1

Sources

Preliminary Biological Activity of (5-(Methylsulfonyl)pyridin-3-yl)methanol Derivatives: A Technical Guide to Small-Molecule PD-L1 Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (5-(Methylsulfonyl)pyridin-3-yl)methanol and its structural derivatives have emerged as critical building blocks in the development of non-peptidic, small-molecule inhibitors targeting the Programmed Cell Death 1 (PD-1) / Programmed Cell Death Ligand 1 (PD-L1) immune checkpoint. While monoclonal antibodies (mAbs) targeting this axis have revolutionized oncology, their clinical utility is limited by poor solid tumor penetration, long biological half-lives, and immune-related adverse events.

Derivatives incorporating the (5-(methylsulfonyl)pyridin-3-yl)methoxy moiety—most notably the biphenyl-based compound BMS-1166 and its next-generation radiolabeled analogues—overcome these limitations. This guide provides an in-depth analysis of the mechanistic rationale, preliminary biological activity, and self-validating experimental protocols used to evaluate these derivatives for both therapeutic immunomodulation and diagnostic Positron Emission Tomography (PET) imaging.

Mechanistic Grounding: The PD-L1 Dimerization Paradigm

The biological activity of (5-(methylsulfonyl)pyridin-3-yl)methanol derivatives is rooted in their unique mechanism of action. Unlike mAbs that simply cap the receptor, these small molecules induce the homodimerization of PD-L1.

Structural Causality

The architecture of these inhibitors typically features a central biphenyl core flanked by functionalized aryl groups. The inclusion of the (5-(methylsulfonyl)pyridin-3-yl)methoxy group is not arbitrary; it is a highly optimized structural decision:

  • Hydrophobic Anchoring: The pyridine ring inserts deeply into the hydrophobic cylindrical pocket formed at the interface of the two PD-L1 monomers.

  • Hydrogen Bonding & Solubility: The methylsulfonyl ( −SO2​CH3​ ) group serves a dual purpose. It acts as a potent hydrogen bond acceptor with specific amino acid residues (e.g., Tyr56 and Asp122) within the PD-L1 pocket, while simultaneously enhancing the aqueous solubility of the highly lipophilic biphenyl core, a critical factor for in vivo bioavailability.

G TCell T-Cell (PD-1 Expressing) Interaction PD-1 / PD-L1 Binding (Immune Evasion) TCell->Interaction Expresses PD-1 Tumor Tumor Cell (PD-L1 Overexpression) Tumor->Interaction Expresses PD-L1 Activation T-Cell Reactivation (Tumor Cell Death) Interaction->Activation Inhibition of Checkpoint Inhibitor Small Molecule Inhibitor (e.g., BMS-1166 derivative) Inhibitor->Interaction Induces PD-L1 Dimerization

Mechanism of PD-1/PD-L1 blockade by small molecule inhibitors.

Quantitative Biological Activity & Pharmacokinetics

Recent advancements have utilized the (5-(methylsulfonyl)pyridin-3-yl)methanol scaffold to synthesize PET radiotracers. By conjugating chelators (e.g., NODA-GA, DiAmSar) to the biphenyl core and radiolabeling with Copper-64 ( 64Cu ), researchers can non-invasively quantify PD-L1 expression.

The choice of chelator drastically alters the pharmacokinetic profile, shifting clearance from hepatobiliary (which obscures abdominal tumor imaging) to renal.

Table 1: Binding Affinities and Pharmacokinetic Profiles of Key Derivatives
Compound DesignationStructural Modification KD​ (Real-Time Binding)Primary Clearance RouteNon-Specific Binding
BMS-1166 Unconjugated Reference~1.4 nMHepatobiliaryLow
[ 64Cu ]Cu-14 NODA-GA Conjugated~20.1 nMRenal (Favorable) Low (< 0.03%)
[ 64Cu ]Cu-15 CB-TE2A Conjugated~21.5 nMHepatobiliaryModerate
[ 64Cu ]Cu-16 DiAmSar Conjugated> 200 nMHepatobiliaryHigh (~0.59%)

Data synthesized from recent evaluations of biphenyl-based small-molecule PD-L1 radioligands.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay designs. The following protocols detail the methodologies required to establish both in vitro affinity and in vivo specificity.

Protocol 1: Real-Time Radioligand Binding Assay (Kinetic Validation)

Standard saturation binding assays often underestimate the affinity of small molecules due to rapid dissociation kinetics during wash steps. Real-time monitoring provides a mathematically self-correcting system to determine the true equilibrium dissociation constant ( KD​ ).

Step-by-Step Methodology:

  • Localized Cell Seeding: Seed PC3 cells stably transfected with human PD-L1 (PC3-hPD-L1) exclusively on one hemisphere of a 100 mm Petri dish.

    • Causality: As the dish rotates over the detector, the empty hemisphere provides a continuous, real-time background subtraction, isolating the true cellular binding signal from ambient radiation.

  • Stepwise Tracer Addition (Association Phase): Add the 64Cu -labeled derivative to the culture medium in increasing concentration steps (e.g., 1 nM, 3 nM, 10 nM), allowing the signal to plateau at each step.

    • Causality: This multi-concentration approach allows the calculation of the association rate constant ( kon​ ) without the variability introduced by using multiple separate assay plates.

  • Washout (Dissociation Phase): Rapidly aspirate the radioactive medium and replace it with fresh, tracer-free medium. Monitor the signal decay over 2 hours to calculate the dissociation rate constant ( koff​ ).

  • Kinetic Calculation: Calculate the true affinity using the ratio of the rate constants: KD​=koff​/kon​ .

Protocol 2: Dual-Tumor In Vivo PET Imaging

To prove that a (5-(methylsulfonyl)pyridin-3-yl)methanol derivative is specifically targeting PD-L1 in vivo, the experimental design must control for blood-pool effects and non-specific lipophilic accumulation.

Step-by-Step Methodology:

  • Dual-Tumor Inoculation: Subcutaneously inject PC3-hPD-L1 (positive target) cells into the right flank, and PC3-mock (negative control) cells into the left flank of immunodeficient mice (e.g., athymic nude).

    • Causality: Growing both tumors in the same animal creates a self-validating system. Both tumors are exposed to the exact same systemic pharmacokinetics, meaning any difference in uptake is strictly due to target expression, not variations in injection efficiency or metabolism.

  • Radiotracer Administration: Inject ~10 MBq of the formulated radioligand via the lateral tail vein.

  • Dynamic PET Acquisition: Acquire static PET scans at early (0–2 h), intermediate (4–5 h), and late (24 h) time points post-injection.

    • Causality: Early scans capture target engagement, while late scans are necessary to evaluate the clearance route (renal vs. hepatobiliary) and the washout rate from non-target tissues.

  • Quantification: Calculate the Target-to-Background Ratio (TBR) by dividing the Standardized Uptake Value (SUV) of the right flank by the SUV of the left flank. A TBR > 1.5 confirms specific target engagement.

Workflow Syn Chemical Synthesis (Biphenyl Core + Chelator) Rad Radiolabeling (64Cu Conjugation) Syn->Rad InVitro In Vitro Validation (Real-Time Binding) Rad->InVitro InVivo In Vivo PET Imaging (Dual-Tumor Model) InVitro->InVivo PK Pharmacokinetic Profiling (Clearance & Uptake) InVivo->PK

Self-validating experimental workflow for PD-L1 radioligand development.

Conclusion & Future Perspectives

The integration of the (5-(methylsulfonyl)pyridin-3-yl)methanol moiety into biphenyl scaffolds represents a masterclass in structure-based drug design. By simultaneously satisfying the hydrophobic requirements of the PD-L1 dimer interface and providing essential hydrogen bonding, this functional group is indispensable for high-affinity target engagement.

Future drug development efforts must focus on optimizing the linker and chelator systems (as seen with NODA-GA) to shift the inherent lipophilicity of the biphenyl core toward renal clearance, thereby minimizing hepatobiliary background and maximizing the clinical utility of these compounds in both therapeutic and diagnostic oncology.

References

  • Compounds useful as immunomodulators (WO2017066227A1). Google Patents.
  • Chelator impact: investigating the pharmacokinetic behavior of copper-64 labeled PD-L1 radioligands . EJNMMI Radiopharmacy and Chemistry. Available at:[Link]

Methodological & Application

Application Note: (5-(Methylsulfonyl)pyridin-3-yl)methanol as a Key Building Block in the Synthesis of PD-L1 Small-Molecule Inhibitors and Radioligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The transition from monoclonal antibodies (mAbs) to small-molecule inhibitors in targeting the Programmed Cell Death 1 (PD-1) / Programmed Cell Death Ligand 1 (PD-L1) immune checkpoint axis represents a major frontier in medicinal chemistry[1]. While mAbs have revolutionized oncology, small molecules offer superior tissue penetration, oral bioavailability, and lower immunogenicity.

(5-(Methylsulfonyl)pyridin-3-yl)methanol (CAS: 1818317-61-1) has emerged as a highly privileged building block in this domain[2]. Specifically, it serves as the critical terminal moiety in biphenyl-based PD-L1 inhibitors (such as the BMS-1166 series). The methylsulfonyl group acts as a potent hydrogen bond acceptor, anchoring the molecule deep within the hydrophobic, cylindrical cleft formed by the PD-L1 homodimer, while the pyridine ring provides essential lipophilic contacts and favorable physicochemical properties[3].

This application note provides a comprehensive, self-validating guide to the chemical profiling, synthetic integration, and advanced radiopharmaceutical applications of this vital building block.

Chemical Profiling & Physicochemical Properties

Understanding the structural parameters of this intermediate is critical for predicting its behavior during synthesis and target binding[3].

PropertyValue / Description
Chemical Name (5-(Methylsulfonyl)pyridin-3-yl)methanol
CAS Registry Number 1818317-61-1[2]
Molecular Formula C₇H₉NO₃S[4]
Molecular Weight 187.21 g/mol
Key Structural Features 1. Heteroaromatic pyridine core (modulates pKa and lipophilicity).2. C5-Methylsulfonyl (-SO₂CH₃) group (strong H-bond acceptor)[3].3. C3-Hydroxymethyl (-CH₂OH) group (synthetic handle for alkylation)[3].
Primary Application Precursor for electrophilic alkylating agents in the synthesis of immunomodulators and PET radiotracers[1][5].

Mechanistic Insights: The PD-1/PD-L1 Axis

To understand why this specific building block is utilized, one must examine the causality of its target engagement. Small-molecule PD-L1 inhibitors function by inducing and stabilizing a PD-L1 homodimer, effectively blocking the interaction surface normally reserved for the PD-1 receptor[1]. The (5-(methylsulfonyl)pyridin-3-yl)methoxy group is strategically positioned to occupy a deep sub-pocket within this dimer interface, maximizing binding affinity and preventing T-cell exhaustion.

PD1_PDL1_Blockade TumorCell Tumor Cell (PD-L1+) TCell T-Cell (PD-1+) TumorCell->TCell PD-L1 binds PD-1 Exhaustion T-Cell Exhaustion (Immune Evasion) TCell->Exhaustion Inhibitory Signal Inhibitor PD-L1 Small Molecule Inhibitor Inhibitor->TumorCell Binds PD-L1 Cleft Inhibitor->TCell Blocks PD-1 Binding ImmuneResponse T-Cell Activation & Tumor Cell Death Inhibitor->ImmuneResponse Restores Immunity

Mechanism: Small molecule inhibitors block the PD-1/PD-L1 axis to restore T-cell immunity.

Synthetic Workflows & Protocols

The integration of (5-(Methylsulfonyl)pyridin-3-yl)methanol into complex drug scaffolds requires a robust, three-stage workflow: Synthesis of the building block, activation of the synthetic handle, and coupling to the core scaffold[1].

SyntheticWorkflow SM (5-Bromopyridin-3-yl)methanol + Sodium methanesulfinate Step1 Microwave-Assisted Ullmann Coupling (CuI, L-Proline, NaOH, DMSO, 90°C) SM->Step1 Intermediate (5-(Methylsulfonyl)pyridin-3-yl)methanol Step1->Intermediate Step2 Chlorination (SOCl2, DCM, rt) Intermediate->Step2 Electrophile 3-(Chloromethyl)-5-(methylsulfonyl)pyridine Step2->Electrophile Step3 O-Alkylation (Biphenyl Phenol, K2CO3, DMF) Electrophile->Step3 Product PD-L1 Small Molecule Inhibitor Scaffold Step3->Product

Synthetic workflow for integrating (5-(Methylsulfonyl)pyridin-3-yl)methanol into PD-L1 inhibitors.

Protocol 1: Microwave-Assisted Ullmann-Type Coupling

Objective: Synthesize the title compound via C-S bond formation[1].

  • Reagents: (5-Bromopyridin-3-yl)methanol (1.0 eq), Sodium methanesulfinate (1.2 eq), CuI (0.1 eq), L-Proline (0.2 eq), NaOH (0.2 eq), anhydrous DMSO.

  • Procedure:

    • Charge a microwave vial with all solid reagents.

    • Add anhydrous, degassed DMSO. Causality: Degassing is critical; oxygen will prematurely oxidize the Cu(I) catalyst to inactive Cu(II), stalling the reaction.

    • Seal the vial and heat under microwave irradiation at 90 °C for 18 hours[1].

    • Cool to room temperature, dilute with EtOAc, and wash with brine to remove DMSO.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC/MS. The reaction is complete when the starting material mass is entirely replaced by the [M+H]⁺ peak at m/z ~188. L-Proline acts as a crucial ligand here, stabilizing the Cu(I) intermediate and preventing its precipitation.

Protocol 2: Activation via Chlorination

Objective: Convert the stable hydroxymethyl group into a highly reactive electrophile[1].

  • Reagents: (5-(Methylsulfonyl)pyridin-3-yl)methanol (1.0 eq), Thionyl chloride (SOCl₂, 5.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the alcohol in DCM and cool to 0 °C.

    • Add SOCl₂ dropwise. Causality: The reaction generates HCl and SO₂ gases. The evolution of these gases drives the reaction forward according to Le Chatelier's principle.

    • Stir at room temperature for 3 hours[1].

    • Evaporate the mixture to dryness to afford 3-(chloromethyl)-5-(methylsulfonyl)pyridine as a yellow solid[1].

  • Self-Validation Checkpoint: TLC (EtOAc/Hexane) will show a distinct shift from a highly polar spot (alcohol) to a significantly less polar spot (chloride). The absence of the broad -OH stretch (~3300 cm⁻¹) in IR spectroscopy confirms complete conversion.

Protocol 3: O-Alkylation to Form the PD-L1 Inhibitor Scaffold

Objective: Couple the activated building block to a biphenyl-based phenol[5].

  • Reagents: 3-(Chloromethyl)-5-(methylsulfonyl)pyridine (1.1 eq), Biphenyl phenol derivative (1.0 eq), K₂CO₃ (3.0 eq), anhydrous DMF.

  • Procedure:

    • Suspend the phenol and K₂CO₃ in DMF and stir for 30 minutes. Causality: K₂CO₃ deprotonates the phenol. DMF, a polar aprotic solvent, solvates the potassium cation but leaves the phenoxide "naked" and highly nucleophilic.

    • Add the chloromethyl pyridine derivative and heat to 60 °C for 4 hours.

    • Quench with water and extract with EtOAc.

  • Self-Validation Checkpoint: Confirm the ether linkage via ¹H NMR. The characteristic benzylic protons of the chloromethyl group (~4.6 ppm) will shift downfield to ~5.1–5.2 ppm upon formation of the aryl ether bond.

Advanced Applications: PET Radioligand Development

Beyond traditional therapeutics, (5-(Methylsulfonyl)pyridin-3-yl)methanol is instrumental in developing diagnostic tools for patient stratification. Recently, researchers have utilized this building block to synthesize biphenyl-based small molecule PD-L1 radioligands for Positron Emission Tomography (PET) imaging[5].

By conjugating the inhibitor scaffold to various macrocyclic chelators, the molecules can be radiolabeled with Copper-64 (⁶⁴Cu). A critical finding in this field is that while the (methylsulfonyl)pyridine motif ensures target specificity, the choice of chelator dictates the pharmacokinetic clearance pathway[6][7].

Table: Impact of Chelator on ⁶⁴Cu-Labeled PD-L1 Radioligand Pharmacokinetics[6][7]

Radioligand CandidateChelator UsedPrimary Clearance PathwayTumor Uptake Characteristics
[⁶⁴Cu]Cu-14 NODA-GARenal ClearanceFavorable clearance, but limited tumor retention.
[⁶⁴Cu]Cu-15 CB-TE2AHepatobiliaryHigh liver background, moderate tumor uptake.
[⁶⁴Cu]Cu-16 DiAmSarRenal (with moderate liver)Moderate affinity (K_D ~ 20 nM).
[⁶⁴Cu]Cu-17 (Dimer)DiAmSarRenal & Liver TrappingHighest accumulation at 24h p.i. due to bivalent binding.

Insight: The structural modularity provided by the hydroxymethyl synthetic handle of our title compound allows medicinal chemists to rapidly iterate through these chelator designs, optimizing the balance between tumor retention and background clearance[5].

References

  • Bristol-Myers Squibb Company. (2017). Compounds useful as immunomodulators (Patent No. WO2017066227A1). World Intellectual Property Organization.
  • Krutzek, F., Donat, C. K., & Stadlbauer, S. (2024). Chelator impact: investigating the pharmacokinetic behavior of copper-64 labeled PD-L1 radioligands. EJNMMI Radiopharmacy and Chemistry, 9(1), 14. URL:[Link]

Sources

Chlorination of (5-(Methylsulfonyl)pyridin-3-yl)methanol using thionyl chloride in DCM

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chlorination of (5-(Methylsulfonyl)pyridin-3-yl)methanol using Thionyl Chloride in Dichloromethane

Executive Summary

This application note details the robust, scalable chlorination of (5-(Methylsulfonyl)pyridin-3-yl)methanol to synthesize 3-(chloromethyl)-5-(methylsulfonyl)pyridine using thionyl chloride ( SOCl2​ ) in dichloromethane (DCM). The protocol is designed for high-yield conversion while maintaining operational simplicity, making it ideal for the synthesis of key pharmaceutical intermediates and drug development building blocks [4].

Mechanistic Rationale & Reaction Design

The conversion of primary alcohols to alkyl chlorides using SOCl2​ is a staple in organic synthesis. The reaction is thermodynamically driven by the evolution of sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) gases, which pushes the equilibrium toward the product [1].

  • Solvent Selection (Dichloromethane): DCM is chosen for its chemical inertness toward SOCl2​ and its low boiling point (39.6 °C), which facilitates rapid removal in vacuo during workup. Furthermore, the non-polar nature of DCM often allows the resulting pyridinium hydrochloride salt to precipitate out of solution. This phase separation drives the reaction forward and protects the highly reactive chloromethyl group from unwanted nucleophilic degradation [3].

  • Temperature Control & Causality: The initial addition of SOCl2​ is performed at 0 °C. This strictly controls the highly exothermic formation of the chlorosulfite intermediate and prevents side reactions (e.g., etherification or thermal degradation of the substrate). Subsequent warming to room temperature provides the necessary activation energy for the SN​2 or SN​i displacement of the sulfite leaving group by the chloride ion [2].

  • In Situ Salt Formation: The basicity of the pyridine ring acts as an internal sponge for the generated HCl . This self-buffering effect yields the product as a stable hydrochloride salt, which can be isolated directly without the need for an aqueous workup, significantly streamlining the purification process.

Experimental Workflow

Workflow A Reactant: (5-(Methylsulfonyl)pyridin-3-yl)methanol B Cool to 0 °C under N2 atmosphere A->B C Dropwise Addition: Thionyl Chloride (SOCl2) B->C D Warm to RT Stir for 2-4 hours C->D E Reaction Monitoring (TLC / LC-MS) D->E F Concentration in vacuo (Remove DCM, SO2, HCl) E->F Complete G Product Isolation: Hydrochloride Salt F->G H Optional Freebasing: Sat. NaHCO3 & Extraction G->H If free base required

Workflow for the chlorination of (5-(Methylsulfonyl)pyridin-3-yl)methanol using SOCl2 in DCM.

Materials and Reaction Stoichiometry

Table 1: Reaction Stoichiometry and Reagent Properties

ReagentMW ( g/mol )EquivalentsRoleSafety / Handling
(5-(Methylsulfonyl)pyridin-3-yl)methanol187.211.0SubstrateIrritant, handle with gloves
Thionyl Chloride ( SOCl2​ )118.971.5 - 2.0ReagentCorrosive, toxic gas evolution
Dichloromethane (DCM)84.9310 volSolventVolatile, toxic, use in fume hood

Step-by-Step Experimental Protocol

Step 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with (5-(Methylsulfonyl)pyridin-3-yl)methanol (1.0 eq) and anhydrous DCM (10 mL per gram of substrate).

  • Stir to create a uniform suspension or solution, and cool the reaction flask to 0 °C using an ice-water bath.

Step 2: Reagent Addition 4. Draw SOCl2​ (1.5 eq) into a dry, gas-tight syringe. 5. Add the SOCl2​ dropwise to the cooled reaction mixture over 10–15 minutes. Note: Ensure the addition rate is slow enough to control the evolution of SO2​ and HCl gases and prevent localized exotherms.

Step 3: Reaction Maturation 6. Once the addition is complete, remove the ice-water bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). 7. Stir vigorously for 2 to 4 hours under a continuous nitrogen atmosphere.

Step 4: Isolation of the Hydrochloride Salt 8. Upon analytical confirmation of completion (see Section 5), transfer the reaction mixture to a rotary evaporator. 9. Concentrate the mixture in vacuo at 30 °C to remove the DCM solvent, unreacted SOCl2​ , and residual acidic gases. 10. Triturate the resulting crude solid with dry diethyl ether or hexanes, filter, and dry under high vacuum to yield 3-(chloromethyl)-5-(methylsulfonyl)pyridine hydrochloride as a solid.

Step 5: Optional Freebasing 11. If the free base is required for downstream coupling, suspend the hydrochloride salt in fresh DCM. 12. Wash carefully with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8. 13. Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the reaction must be tracked using orthogonal analytical methods. The transformation from a primary alcohol to an alkyl chloride provides definitive, self-validating markers.

Table 2: Analytical Validation Markers

Analytical MethodStarting MaterialProduct (Free Base)Product (HCl Salt)
LC-MS ( [M+H]+ ) m/z 188.0 m/z 206.0 / 208.0 (3:1 ratio) m/z 206.0 / 208.0 (3:1 ratio)
1 H NMR ( CH2​ shift) ~4.7 ppm (singlet)~4.6 ppm (singlet)~4.9 - 5.1 ppm (singlet)
1 H NMR (-OH shift) ~5.4 ppm (broad singlet)AbsentAbsent
TLC (5% MeOH in DCM) Rf​ ~ 0.2 Rf​ ~ 0.6Stays at baseline (unless neutralized)
  • Mass Spectrometry Causality: The most definitive proof of successful chlorination is the emergence of the classic 3:1 isotopic pattern in the LC-MS spectra, corresponding to the 35Cl and 37Cl isotopes. The mass shift from 188.0 to 206.0/208.0 confirms the substitution of the hydroxyl group (-17 Da) with a chlorine atom (+35 Da).

  • NMR Causality: In the hydrochloride salt, the protonation of the pyridine nitrogen withdraws electron density from the aromatic ring, causing a significant downfield shift of both the aromatic protons and the benzylic CH2​ protons compared to the free base.

Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Causality: SOCl2​ is highly sensitive to moisture and readily hydrolyzes to HCl and SO2​ , rendering it inactive.

    • Solution: Ensure all glassware is oven-dried, use strictly anhydrous DCM, and verify the integrity of the SOCl2​ reagent (it should be a clear, colorless liquid; yellowing indicates degradation).

  • Issue: Darkening/Tarry Reaction Mixture.

    • Causality: Poor temperature control during the initial addition can lead to localized heating, causing the pyridine substrate to polymerize or degrade.

    • Solution: Maintain rigorous stirring and strict temperature control at 0 °C during the entire SOCl2​ addition phase.

References

  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. The University of Northern Colorado. Available at: [Link]

  • Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. National Institutes of Health (PMC). Available at: [Link]

  • Rapid and Effective Reaction of 2-Methylpyridin-N-oxides with Triphosgene via a [3,3]-Sigmatropic Rearrangement: Mechanism and Applications. ACS Publications. Available at: [Link]

Scale-up manufacturing procedures for (5-(Methylsulfonyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (5-(Methylsulfonyl)pyridin-3-yl)methanol (CAS: 1818317-61-1)

Executive Summary

(5-(Methylsulfonyl)pyridin-3-yl)methanol is a highly valuable heterocyclic building block, prominently featured in the synthesis of biphenyl scaffolds and immunomodulatory therapeutics targeting the PD-1/PD-L1 immune checkpoint pathway [1]. In discovery chemistry, this molecule is typically synthesized via a microwave-assisted Ullmann-type C-S cross-coupling[1]. However, microwave irradiation and chromatographic purification are fundamentally unsuited for multi-kilogram manufacturing.

This application note details a robust, scalable batch-manufacturing protocol that transitions the synthesis from a discovery-scale microwave process to a thermally heated, crystallization-isolated workflow, ensuring high yield, purity, and operational safety.

Process Chemistry & Mechanistic Causality

The core transformation relies on a copper-catalyzed Ullmann-type sulfonylation between (5-bromopyridin-3-yl)methanol and sodium methanesulfinate[1]. To ensure a self-validating and scalable system, every reagent choice has been optimized for causality:

  • Catalyst & Ligand Synergy: Copper(I) iodide (CuI) is utilized as a cost-effective precatalyst. The addition of L-Proline is not merely an accelerant; it acts as a bidentate ligand that stabilizes the Cu(I) oxidation state against disproportionation and increases the solubility of the active catalytic species in the organic phase, thereby lowering the activation energy for oxidative addition [2].

  • Reagent Stability: Sodium methanesulfinate is employed as a stable, bench-safe sulfonylating agent[1]. This bypasses the need for volatile thiols and subsequent harsh oxidation steps that could inadvertently oxidize the primary alcohol or the pyridine nitrogen.

  • Solvent & Phase Management: Dimethyl sulfoxide (DMSO) is critical for solvating the sodium salt and stabilizing the polar transition state[1]. Because its high boiling point precludes evaporative removal on a large scale, the scale-up protocol replaces traditional ethyl acetate extractions with 2-methyltetrahydrofuran (2-MeTHF) during the aqueous quench. 2-MeTHF provides superior phase separation from DMSO/water mixtures and higher partitioning efficiency for polar pyridine derivatives [2].

Mechanism Cat Cu(I) + L-Proline Active Catalyst OxAdd Oxidative Addition (Cu(III) Intermediate) Cat->OxAdd Aryl Bromide LigEx Ligand Exchange (NaSO2Me coordinates) OxAdd->LigEx RedEl Reductive Elimination (C-S Bond Formation) LigEx->RedEl Prod Target Product + Cu(I) Regeneration RedEl->Prod Prod->Cat Catalytic Cycle

Figure 1: Catalytic cycle of the Cu(I)/L-Proline mediated Ullmann-type S-C cross-coupling.

Comparative Process Parameters

To ensure the protocol is economically viable and environmentally sound, several parameters from the discovery route were modified for the kilolab scale.

ParameterSmall-Scale (Discovery)Scale-Up (Batch Thermal)Scientific Rationale
Batch Size 450 mg1.0 kgTransition from discovery to preclinical/GMP manufacturing.
Heating Method Microwave (90 °C, 18 h)Jacketed Reactor (95 °C, 24 h)Microwaves have limited penetration depth; thermal heating ensures uniform energy transfer at scale.
Catalyst Loading 10 mol% CuI / 20 mol% L-Proline5 mol% CuI / 10 mol% L-ProlineCost reduction and lower heavy metal burden in the crude API.
Solvent Volume 4 mL DMSO (~9 vol)8.0 L DMSO (8 vol)Maintained concentration to ensure sufficient reaction rate while preventing precipitation.
Isolation Column ChromatographyExtraction (2-MeTHF) & CrystallizationChromatography is non-scalable and solvent-intensive; crystallization ensures >98% purity.

Scale-Up Manufacturing Protocol (1.0 kg Scale)

Self-Validating Note: Ensure all reactors are thoroughly dried and purged with nitrogen. Moisture and oxygen will lead to the irreversible oxidation of Cu(I) to inactive Cu(II) species, stalling the reaction.

Phase 1: Reactor Preparation & Charging
  • Equip a 20 L jacketed glass-lined reactor with a mechanical stirrer, reflux condenser, internal temperature (IT) probe, and nitrogen inlet.

  • Purge the reactor with nitrogen for 15 minutes to establish an inert atmosphere.

  • Charge (5-bromopyridin-3-yl)methanol (1.00 kg, 5.32 mol, 1.0 eq) and sodium methanesulfinate (0.65 kg, 6.38 mol, 1.2 eq)[1].

  • Add CuI (0.05 kg, 0.26 mol, 0.05 eq) and L-Proline (0.06 kg, 0.53 mol, 0.10 eq)[1].

  • Add NaOH (0.04 kg, 1.06 mol, 0.20 eq) as a mild base to neutralize acidic impurities and maintain the active, unprotonated state of L-Proline[1].

  • Charge anhydrous DMSO (8.0 L, 8 volumes)[1]. Stir at 200 rpm to form a uniform suspension.

Phase 2: Thermal Reaction
  • Heat the reactor jacket to achieve an IT of 90–95 °C.

  • Maintain IT at 95 °C for 18–24 hours under a continuous, gentle nitrogen sweep.

  • In-Process Control (IPC): Sample the reaction mixture after 18 hours. Dilute with methanol and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the residual aryl bromide is <1.0% (Area%).

ScaleUp N1 1. Inertion & Charging (N2 atmosphere, CuI, L-Proline, DMSO) N2 2. Thermal Reaction (90-95 °C, 18-24 h) N1->N2 N3 3. Aqueous Quench (Cool to 20 °C, add H2O) N2->N3 N4 4. Extraction & Filtration (2-MeTHF, Celite pad for Cu salts) N3->N4 N5 5. Crystallization (EtOAc/Heptane anti-solvent) N4->N5

Figure 2: Batch manufacturing workflow for (5-(Methylsulfonyl)pyridin-3-yl)methanol.

Phase 3: Quench & Extraction
  • Cool the reactor IT to 20–25 °C.

  • Slowly charge purified water (10.0 L) over 30 minutes to quench the reaction, maintaining IT < 30 °C to prevent thermal degradation.

  • Add 2-MeTHF (10.0 L) and stir vigorously for 15 minutes.

  • Stop stirring and allow phase separation for 30 minutes. The upper organic layer contains the product; the lower aqueous layer contains DMSO and unreacted salts.

  • Separate the layers. Extract the aqueous layer with an additional portion of 2-MeTHF (5.0 L).

  • Combine the organic layers and wash with 5% aqueous brine (5.0 L) to remove residual DMSO.

Phase 4: Filtration & Crystallization
  • Filter the combined organic layers through a pad of Celite (0.5 kg) to remove insoluble copper salts and polymeric byproducts. Rinse the pad with 2-MeTHF (1.0 L).

  • Transfer the filtrate to a clean reactor and concentrate under reduced pressure (40 °C, 100 mbar) to approximately 3.0 L.

  • Heat the concentrate to 60 °C. Slowly add n-heptane (6.0 L) as an anti-solvent over 1 hour.

  • Seed the solution with 5 g of pure (5-(Methylsulfonyl)pyridin-3-yl)methanol and cool slowly to 5 °C at a rate of 10 °C/hour.

  • Age the slurry at 5 °C for 4 hours to maximize crystal growth.

  • Filter the product via a Nutsche filter, wash the cake with cold heptane (2.0 L), and dry under vacuum at 45 °C to a constant weight.

Quality Control & Analytical Specifications

To ensure the synthesized compound meets downstream pharmaceutical requirements, the following release specifications must be met:

Test ParameterSpecificationAnalytical Method
Appearance Off-white to pale yellow crystalline powderVisual Inspection
Identification Matches reference spectrum 1 H NMR (DMSO- d6​ ) / LC-MS (ESI+)
Purity (HPLC) 98.0% (Area%)Reverse-Phase HPLC (C18, MeCN/H 2​ O)
Residual Copper 20 ppmICP-MS
Moisture Content 0.5%Karl Fischer Titration
Yield 75% - 82%Gravimetric

References

  • Title: WO2017066227A1 - Compounds useful as immunomodulators Source: Google Patents / WIPO URL
  • Title: Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Development and Scale-Up of a Copper-Catalyzed Sulfamidation Coupling Reaction Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Application Notes & Protocols: Leveraging (5-(Methylsulfonyl)pyridin-3-yl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

(5-(Methylsulfonyl)pyridin-3-yl)methanol is a heterocyclic aromatic compound distinguished by a trifunctionalized scaffold: a pyridine ring, a methylsulfonyl group, and a primary alcohol (methanol group).[1] This unique combination of functionalities makes it a highly valuable intermediate in medicinal chemistry. The pyridine core is a common motif in many pharmaceuticals, offering favorable pharmacokinetic properties and serving as a scaffold for diverse substitutions. The electron-withdrawing methylsulfonyl group can modulate the electronic properties of the pyridine ring and often enhances aqueous solubility, a critical factor for bioavailability.[1] Furthermore, the reactive hydroxymethyl group (-CH2OH) provides a versatile handle for a variety of chemical transformations, enabling its use as a key building block for more complex drug candidates.[1]

This guide provides an in-depth exploration of the applications of (5-(Methylsulfonyl)pyridin-3-yl)methanol in pharmaceutical intermediate synthesis. We will cover its core reactivity, provide detailed, field-proven protocols for its key transformations, and offer insights into the analytical methods required for product validation.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safety requirements is paramount before commencing any experimental work.

Table 1: Physicochemical Properties of (5-(Methylsulfonyl)pyridin-3-yl)methanol

PropertyValueSource
Molecular Formula C₇H₉NO₃S[1]
Molecular Weight ~187.21 g/mol [1]
Appearance Typically a solid-
Solubility Water-soluble[1][2]
Stability Stable under normal conditions. Hygroscopic.[2][3]

Table 2: Hazard Identification and Safety Precautions

HazardDescription & Precautionary StatementsSource
Acute Oral Toxicity Harmful if swallowed. Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[2][3]
Skin Corrosion/Irritation Causes skin irritation. Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation. Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2][4]
Handling & Storage Keep container tightly closed in a dry, cool, and well-ventilated place. The compound is hygroscopic; protect from moisture.[2][3]
Incompatible Materials Acids, Strong oxidizing agents, Acid chlorides.[2][3]

Core Synthetic Applications & Mechanistic Insights

The utility of (5-(Methylsulfonyl)pyridin-3-yl)methanol stems from the distinct reactivity of its functional groups. The primary alcohol is the most common site for derivatization, while the sulfonyl group and pyridine ring influence the molecule's overall properties and can participate in more advanced synthetic strategies.

G cluster_0 Synthesis Pathway Start 5-Methylnicotinic Acid Step1 Methylation & Oxidation Start->Step1 Sequential reactions Intermediate Methyl 5-(methylsulfonyl)nicotinate Step1->Intermediate Step2 Reduction (e.g., NaBH4) Intermediate->Step2 Product (5-(Methylsulfonyl)pyridin-3-yl)methanol Step2->Product G Start (5-(Methylsulfonyl)pyridin-3-yl)methanol Key Intermediate App1 Esterification / Etherification - Ester Linkage - Ether Linkage Start->App1 Coupling w/ R-COOH or R-OH App2 Oxidation - Aldehyde - Carboxylic Acid Start->App2 Oxidation App3 Bioconjugation - Chelator Linker Start->App3 Derivatization Product1 Biphenyl Esters & Other Coupled APIs App1->Product1 Product2 Amides, Imines, and other C-C linked APIs App2->Product2 Product3 Radiometal Conjugates App3->Product3

Caption: Key synthetic transformations and applications.

Detailed Experimental Protocols

The following protocols are generalized procedures that should be adapted and optimized based on the specific substrate and scale of the reaction.

Protocol 1: General Procedure for Esterification with a Carboxylic Acid

This protocol describes a standard procedure for coupling (5-(Methylsulfonyl)pyridin-3-yl)methanol with a generic carboxylic acid (R-COOH) using a carbodiimide coupling agent.

Materials:

  • (5-(Methylsulfonyl)pyridin-3-yl)methanol

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), (5-(Methylsulfonyl)pyridin-3-yl)methanol (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the components in a suitable volume of anhydrous DCM or DMF (to achieve a concentration of approx. 0.1-0.5 M).

  • Stir the solution at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDCI (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester. [5]

Protocol 2: Oxidation to 5-(Methylsulfonyl)nicotinaldehyde

This protocol outlines the oxidation of the alcohol to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin Periodinane (DMP).

Materials:

  • (5-(Methylsulfonyl)pyridin-3-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Dissolve (5-(Methylsulfonyl)pyridin-3-yl)methanol (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Quenching & Work-up: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a saturated solution of NaHCO₃ and an equal volume of 10% aqueous Na₂S₂O₃ solution.

  • Stir the two-phase mixture vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde is often pure enough for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Analytical Characterization

Validation of the final product's identity and purity is a critical step. A combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the desired transformation. For example, in an esterification reaction, the appearance of new signals corresponding to the coupled carboxylic acid fragment and a downfield shift of the methylene protons (-CH₂O-) adjacent to the newly formed ester linkage would be expected.

  • Mass Spectrometry (MS): LC-MS is an invaluable tool for monitoring reaction progress and confirming the molecular weight of the product. [6]High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A well-developed method can separate the product from starting materials and by-products, allowing for accurate purity assessment. [7]

G Crude Crude Product Decision Purity Assessment (e.g., TLC, LC-MS) Crude->Decision HighPurity High Purity? Decision->HighPurity Recrystallize Recrystallization HighPurity->Recrystallize Yes (if solid) Chromatography Column Chromatography HighPurity->Chromatography No Final Pure Product Recrystallize->Final Chromatography->Final

Caption: Decision workflow for product purification.

Conclusion

(5-(Methylsulfonyl)pyridin-3-yl)methanol stands out as a strategic and versatile intermediate for pharmaceutical research and development. Its readily transformable hydroxymethyl group, combined with the beneficial properties imparted by the methylsulfonyl pyridine core, provides a reliable platform for constructing complex molecular architectures. The protocols and insights provided herein are intended to empower researchers to effectively utilize this building block in the synthesis of novel therapeutic agents.

References

  • EvitaChem. (n.d.). (5-(Methylsulfonyl)pyridin-3-yl)methanol (EVT-13266224).
  • Thermo Fisher Scientific. (2025, December 22).
  • U.S.
  • Thermo Fisher Scientific. (2025, September 15).
  • ECHEMI. (n.d.). (5-METHYLPYRIDIN-3-YL)METHANOL.
  • Agilent. (2025, May 19).
  • Fisher Scientific. (2006, April 5).
  • Chemical Substance Information. (n.d.). (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol.
  • Snap Intermedi
  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
  • ResearchGate. (n.d.). Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors.
  • Organic Syntheses. (2011). Notes - Organic Syntheses Procedure. Org. Synth. 2011, 88, 22-32.
  • PubChem. (2026, March 7). (5-(Methylthio)pyridin-3-yl)methanol.
  • BLD Pharm. (n.d.). 102074-19-1|(5-Methylpyridin-3-yl)methanol.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.
  • MDPI. (2022, February 7). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)
  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[1][2][3]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.

  • ACS Publications. (2014, January 28). 2-((Styrylsulfonyl)methyl)pyridine Derivatives as Anticancer Agents: Synthesis, Structure–Activity Relationships, and Biological Activities. Journal of Medicinal Chemistry, 57(4), 1489-1503.
  • ChemPoint. (n.d.). API Solvents, Pharmaceutical Extraction Solvents.
  • Midas Pharma. (n.d.).
  • Health Canada. (1999, December 31). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke.
  • LP-Tech. (2024, October 24). Steps for Managing Solvents in API Manufacturing.
  • Polish Pharmaceutical Society. (n.d.).
  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A, 38(8), 1279-1294.
  • Pharmaceutical Technology. (2026, March 4). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing.
  • Iranian Journal of Pharmaceutical Research. (n.d.).
  • Royal Society of Chemistry. (2025, January 28). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety.

Sources

Troubleshooting & Optimization

Preventing side reactions and byproducts during (5-(Methylsulfonyl)pyridin-3-yl)methanol oxidation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for the selective oxidation of (5-(Methylsulfonyl)pyridin-3-yl)methanol to its corresponding aldehyde, (5-(methylsulfonyl)pyridin-3-yl)carbaldehyde. This transformation is a critical step in many synthetic routes within drug discovery and development. However, researchers frequently encounter challenges related to over-oxidation, low yields, and complex purification profiles. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges effectively and achieve clean, high-yielding reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and problematic side reaction during the oxidation of (5-(Methylsulfonyl)pyridin-3-yl)methanol? A1: The most prevalent side reaction is over-oxidation. As a primary alcohol, the initial product, (5-(methylsulfonyl)pyridin-3-yl)carbaldehyde, can be further oxidized to the corresponding carboxylic acid.[1][2] This is especially common when using aggressive oxidizing agents or when water is present in the reaction mixture, which can form a hydrate intermediate that is readily oxidized.[3][4][5]

Q2: How do the pyridine ring and the methylsulfonyl group influence the choice of oxidant? A2: Both functional groups are relatively robust, but they introduce important electronic considerations. The pyridine nitrogen is basic and can be protonated or coordinate to Lewis acidic reagents. The methylsulfonyl group is a strong electron-withdrawing group. Therefore, the ideal oxidant should be effective under neutral or mildly basic/acidic conditions and should not be so harsh as to cause degradation of the heterocyclic ring. Mild, non-metallic systems like DMSO-based oxidations (e.g., Parikh-Doering) or hypervalent iodine reagents are often preferred over highly acidic chromium reagents to maintain the integrity of the pyridine ring.[6][7]

Q3: My reaction with a chromium-based oxidant (like PCC) is forming a thick, brown-black tar. What is causing this and how can I prevent it? A3: This is a very common issue with chromium oxidants like Pyridinium Chlorochromate (PCC). The tar is a complex mixture of reduced chromium species (Cr(IV)) and polymerized organic material.[3][4] This is often exacerbated by the acidic nature of the pyridinium hydrochloride byproduct. To prevent this, always add an inert adsorbent like Celite® or powdered molecular sieves to the reaction flask before adding the reagent.[3][4] The solid support adsorbs the tarry byproducts as they form, keeping them out of the solution and simplifying the subsequent filtration and work-up.

Q4: I have incomplete conversion even after a long reaction time. What are the likely causes? A4: Incomplete conversion typically points to three main issues:

  • Reagent Deactivation: The oxidant may have degraded due to improper storage (e.g., moisture for DMP or Swern reagents) or was of poor quality.

  • Insufficient Stoichiometry: While avoiding large excesses is key to preventing byproducts, using too little oxidant (<1.1 equivalents for stoichiometric reactions) may not be enough to drive the reaction to completion.

  • Sub-optimal Temperature: Some oxidations, particularly DMSO-based ones, have a specific temperature profile. For instance, Swern oxidations must be warmed from -78 °C to room temperature for the final elimination step to occur efficiently.[7] Running the reaction too cold for too long can stall it.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide will help you diagnose and resolve specific problems encountered during the oxidation process.

Issue 1: Significant Over-Oxidation to Carboxylic Acid
  • Symptoms: TLC or LC-MS analysis shows a significant peak corresponding to the carboxylic acid mass, in addition to the desired aldehyde and remaining starting material. The crude product may be difficult to purify due to similar polarities.

  • Causality Flowchart:

    G problem Problem: Over-oxidation to Carboxylic Acid cause1 Cause 1: Oxidant Too Aggressive (e.g., Jones Reagent, KMnO4) problem->cause1 cause2 Cause 2: Water Present in Reaction (Forms gem-diol hydrate) problem->cause2 cause3 Cause 3: Excess Oxidant / High Temp problem->cause3 solution1 Solution: Switch to milder, aldehyde-selective oxidant (See Table 1). Ex: Parikh-Doering, DMP cause1->solution1 solution2 Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly. Run under inert atmosphere (N2/Ar). cause2->solution2 solution3 Solution: Use 1.1-1.3 equivalents of oxidant. Maintain recommended temperature (e.g., < -60°C for Swern). cause3->solution3

    Caption: Troubleshooting decision tree for over-oxidation.

Issue 2: Complex Byproduct Profile & Purification Difficulties
  • Symptoms: Multiple unexpected spots on TLC or peaks in LC-MS. The product is difficult to isolate by standard column chromatography.

  • Diagnostic Questions & Solutions:

    • Which oxidant are you using?

      • DMSO-based (Swern/Parikh-Doering): The primary byproduct is volatile dimethyl sulfide (stench). If the temperature rises uncontrollably after adding the activating agent (e.g., oxalyl chloride), Pummerer rearrangement byproducts can form.

        • Solution: Maintain strict temperature control. During work-up, perform several aqueous washes to remove any remaining DMSO and salts.

      • Dess-Martin Periodinane (DMP): The main byproducts are iodine-based (e.g., 2-iodoxybenzoic acid). These are often insoluble in common extraction solvents like diethyl ether.

        • Solution: After the reaction is complete, dilute the mixture with a nonpolar solvent (like ether) and quench with an aqueous solution of sodium thiosulfate. This reduces the iodine byproducts to more soluble forms that can be washed away.

      • PCC/Chromium Reagents: Byproducts include pyridinium salts and chromium tars.

        • Solution: As mentioned in the FAQ, use Celite®. After the reaction, filter the entire mixture through a thick pad of Celite or silica gel, eluting with your extraction solvent. This physically removes the insoluble byproducts before aqueous work-up.

Section 3: Recommended Experimental Protocols

These protocols have been selected for their high selectivity, reliability, and compatibility with the target molecule.

Protocol 1: Parikh-Doering Oxidation (High Mildness, Metal-Free)

This method uses the sulfur trioxide pyridine complex to activate DMSO, offering a very mild and effective alternative to Swern oxidation without requiring cryogenic temperatures or corrosive byproducts.[7]

Materials:

  • (5-(Methylsulfonyl)pyridin-3-yl)methanol

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Sulfur trioxide pyridine complex (SO₃·py)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add (5-(Methylsulfonyl)pyridin-3-yl)methanol (1.0 eq).

  • Dissolve the alcohol in anhydrous DMSO (approx. 0.5 M concentration) and anhydrous DCM (to make the final reaction concentration approx. 0.2 M).

  • Add triethylamine (3.0-4.0 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve the SO₃·py complex (1.5-2.0 eq) in anhydrous DMSO and add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Validation: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes). The starting material is polar, while the aldehyde product is significantly less polar.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with DCM or Ethyl Acetate.

  • Combine the organic layers and wash sequentially with 5% aqueous HCl (to remove TEA), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the pure aldehyde.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation (High Efficiency at Room Temp)

DMP is a hypervalent iodine reagent that provides a fast, clean, and high-yielding oxidation at room temperature.[6]

Materials:

  • (5-(Methylsulfonyl)pyridin-3-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a dry flask, add (5-(Methylsulfonyl)pyridin-3-yl)methanol (1.0 eq) and dissolve in anhydrous DCM (0.1-0.2 M).

  • Add solid DMP (1.2 eq) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Stir the reaction at room temperature for 1-2 hours.

  • Validation: Monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Section 4: Data Summary & Visual Guides
Table 1: Comparative Overview of Recommended Oxidants
Oxidant SystemTypical ConditionsProsCons & MitigationKey Byproducts
Parikh-Doering 0 °C to RT, DMSO/DCMVery mild, metal-free, no cryogenic temps neededRequires anhydrous conditions; TEA can be hard to remove. Mitigation: Use high-quality solvents; wash with dilute acid during work-up.Dimethyl sulfide, Triethylammonium salts
Dess-Martin (DMP) RT, DCMFast, high-yielding, reliable, neutral conditionsExpensive, potentially explosive on large scale or with heat. Mitigation: Use commercial, stabilized DMP; do not heat.2-Iodoxybenzoic acid (IBX), Acetic acid
PCC on Celite® RT, DCMInexpensive, well-establishedToxic (CrVI) , acidic, tar formation. Mitigation: Must be run with Celite®; requires careful handling and waste disposal.Chromium (IV) salts, Pyridinium hydrochloride
Oxidation Pathway and Side Reaction

Reaction_Pathway Start Starting Material (5-(Methylsulfonyl)pyridin-3-yl)methanol Aldehyde Desired Product (Aldehyde) Start->Aldehyde Selective Oxidation [Oxidant] (e.g., DMP, SO3-Py) Acid Byproduct (Carboxylic Acid) Aldehyde->Acid Over-Oxidation [Oxidant] + H2O

Caption: Primary reaction pathway and common over-oxidation side reaction.

References
  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate).[Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate).[Link]

  • Google Patents. (1969).
  • Podlech, J. (n.d.). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. Retrieved from a relevant chapter on alcohol oxidation. [Link]

  • Bobbitt, J. M., et al. (2014). Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. The Journal of Organic Chemistry, 79(3), 1055–1067. [Link]

  • Moodley, K., et al. (2018). A bis(pyridyl)-N-alkylamine/Cu(i) catalyst system for aerobic alcohol oxidation. Dalton Transactions, 47(1), 183-193. [Link]

  • Papadopoulos, A., et al. (2025). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. MDPI.[Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 1). Oxidation to aldehyde and ketones.[Link]

  • Rashad, A. A. (2010). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Ruse University Scientific Works, 49(9.1), 19-24. [Link]

  • Wang, H., et al. (2023). An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr. Chemical Science, 14, 13228-13234. [Link]

  • ResearchGate. (n.d.). Oxidation of pyridine methanols to esters. Table from a relevant publication. [Link]

  • Ismael, A., et al. (2026, February 1). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis. JACS Au.[Link]

  • Kumar, P., et al. (2025, June 27). Strategies to mitigate the challenges in methanol oxidation reaction with contemporary platinum-based electrocatalysts. Coordination Chemistry Reviews.[Link]

  • Google Patents. (2020). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
  • Ramsay, R. R., et al. (1987). Inhibition of NADH oxidation by pyridine derivatives. Biochemical and Biophysical Research Communications, 146(1), 53-60. [Link]

  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.[Link]

  • Google Patents. (2012). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
  • Turecek, F., et al. (2011). Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol. Journal of the American Society for Mass Spectrometry, 22(1), 169-179. [Link]

  • Pachatouridou, E., et al. (2025). Methanol Oxidation over Pd-Doped Co- and/or Ag-Based Catalysts: Effect of Impurities (H2O and CO). MDPI.[Link]

Sources

Removing trace impurities from (5-(Methylsulfonyl)pyridin-3-yl)methanol after synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Trace Impurities in (5-(Methylsulfonyl)pyridin-3-yl)methanol Synthesis

Overview

(5-(Methylsulfonyl)pyridin-3-yl)methanol is a highly functionalized heterocyclic building block frequently utilized in the development of pharmaceuticals, particularly immunomodulators targeting the PD-1/PD-L1 pathway [1]. Its synthesis typically involves the cross-coupling or sulfination of a halopyridine (e.g., (5-bromopyridin-3-yl)methanol) with sodium methanesulfinate using transition metal catalysts (Cu or Pd) in polar aprotic solvents like DMSO [1].

The unique structural features of this compound—a basic pyridine nitrogen, a hydrogen-bonding hydroxymethyl group, and a highly polar, electron-withdrawing methylsulfonyl group—create specific challenges during downstream purification. This guide provides self-validating protocols to isolate the pure active pharmaceutical ingredient (API) from complex reaction matrices.

Frequently Asked Questions & Troubleshooting Protocols

Q1: How do I efficiently remove residual transition metals (Cu or Pd) without losing my product?

Causality & Context: Transition metals like copper and palladium are notorious for coordinating strongly to the basic nitrogen of the pyridine ring and the oxygen atoms of the sulfone group. Standard silica gel chromatography often fails to reduce metal content below the regulatory threshold (<10 ppm) because the metal-product complexes co-elute [2].

Solution: Implement solid-supported metal scavengers (e.g., thiourea-functionalized silica or macroporous polystyrene-bound trimercaptotriazine, MP-TMT) [3][4]. These scavengers possess a higher binding affinity for transition metals than the pyridine nitrogen, driving the thermodynamic equilibrium toward the solid support through chelation or bis-monodentate coordination [5].

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude (5-(Methylsulfonyl)pyridin-3-yl)methanol in a polar aprotic solvent (e.g., THF or DMF) to ensure complete solubility of the metal-API complex.

  • Scavenger Addition: Add 5 equivalents (relative to the initial catalyst load) of MP-TMT or thiourea alkyl silica scavenger [3].

  • Incubation: Stir the suspension at room temperature (or up to 50°C for kinetically inert Pd(II) species) for 12–18 hours.

  • Filtration & Recovery: Filter the mixture through a pad of Celite to remove the insoluble scavenger-metal complex. Wash the filter cake with 2-3 column volumes of the reaction solvent to ensure >99% yield retention, then concentrate the filtrate.

Q2: My product is contaminated with unreacted starting material and non-basic organic byproducts. What is the most reliable separation strategy?

Causality & Context: The starting material, (5-bromopyridin-3-yl)methanol, shares a similar polarity profile with the product on normal-phase silica due to the dominant hydrogen-bonding character of the hydroxymethyl group. However, the basicity of the pyridine ring allows for orthogonal purification via acid-base extraction [6][7]. The methylsulfonyl group slightly decreases the pKa of the pyridine nitrogen, but it remains basic enough to protonate in dilute aqueous acid.

Solution: Perform a targeted acid-base extraction to separate the amphoteric/basic pyridine product from neutral or non-basic organic impurities, bypassing the need for tedious gradient chromatography [7].

Step-by-Step Protocol:

  • Initial Dissolution: Dissolve the crude mixture in an organic solvent with low water miscibility (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Extract the organic layer with 1N HCl (aqueous) three times. The (5-(Methylsulfonyl)pyridin-3-yl)methanol protonates to form a water-soluble pyridinium salt [6].

  • Phase Separation: Discard the organic layer containing non-basic impurities (e.g., homocoupled byproducts).

  • Basification: Cool the combined aqueous layers in an ice bath and carefully adjust the pH to >8 using 2N NaOH or saturated NaHCO3. The product will revert to its free-base, organic-soluble form.

  • Back-Extraction: Extract the basified aqueous layer with fresh dichloromethane. Dry over anhydrous Na2SO4, filter, and concentrate.

Q3: How can I eliminate residual DMSO and inorganic salts from the crude reaction mixture?

Causality & Context: DMSO is frequently used in the sulfination of halopyridines because it solubilizes both the organic substrate and the inorganic sodium methanesulfinate [1]. DMSO's high boiling point (189°C) makes evaporation impractical and risks thermal degradation of the product.

Solution: Exploit the high aqueous solubility of DMSO and inorganic salts through a high-ionic-strength aqueous workup.

Step-by-Step Protocol:

  • Dilution: Quench the reaction mixture by diluting it with water (at least 5 times the volume of DMSO used).

  • Extraction: Extract the aqueous mixture with ethyl acetate (EtOAc). The product partitions into the EtOAc, while DMSO and salts remain in the water.

  • Brine Wash: Wash the combined EtOAc layers with brine (saturated NaCl) at least three times. The high ionic strength of brine forces any residual DMSO out of the organic layer and into the aqueous phase.

Quantitative Data Summary

Purification MethodTarget ImpuritiesTypical Removal EfficiencyYield RetentionKey Advantage
Aqueous Workup (Brine Wash) DMSO, Inorganic Salts> 99%> 95%Rapid removal of high-boiling solvents without heating.
Acid-Base Extraction Neutral Organic Impurities> 95%85 - 90%Bypasses the need for gradient chromatography [7].
Silica Gel Chromatography Structurally Similar Analogs90 - 95%70 - 80%High resolution for closely related polar impurities.
Metal Scavenging Cu, Pd, Transition MetalsReduces to < 10 ppm [3][2]> 99% [4]Prevents metal-induced assay interference and toxicity [2][4].

Visualizations

Workflow Crude Crude Reaction Mixture (Product, Cu/Pd, DMSO, Salts, SM) Workup Aqueous Workup (Water / EtOAc) Crude->Workup Aqueous Aqueous Layer (DMSO, Salts) Workup->Aqueous Discard Organic1 Organic Layer (Product, SM, Metals) Workup->Organic1 Retain AcidBase Acid-Base Extraction (1N HCl then NaOH) Organic1->AcidBase OrganicImp Organic Impurities (Neutral/Non-basic) AcidBase->OrganicImp Discard ProductAq Aqueous Pyridinium (Protonated Product) AcidBase->ProductAq Basify & Extract Scavenger Metal Scavenging (Thiourea Silica / MP-TMT) ProductAq->Scavenger Pure Pure (5-(Methylsulfonyl) pyridin-3-yl)methanol Scavenger->Pure Filter & Concentrate

Post-Synthesis Purification Workflow for Pyridine Derivatives

Mechanism Py Pyridine Derivative (Basic N, pKa ~4-5) Acid Add 1N HCl (pH < 2) Py->Acid PyH Pyridinium Salt (Water Soluble) Acid->PyH Base Add NaOH (pH > 8) PyH->Base PyFree Free Base Pyridine (Organic Soluble) Base->PyFree

Mechanism of Acid-Base Extraction for Pyridine Purification

References

  • Compounds useful as immunomodulators.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. Link
  • Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific. Link
  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calcul
  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem. Link
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc. Link

Minimizing degradation of (5-(Methylsulfonyl)pyridin-3-yl)methanol during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (5-(Methylsulfonyl)pyridin-3-yl)methanol (CAS: 1214352-84-3). As a building block widely used in pharmaceutical development and medicinal chemistry, maintaining the structural integrity of this compound is critical for reproducible assays and synthesis[1].

This guide provides deep-dive troubleshooting, mechanistic explanations, and self-validating protocols to mitigate degradation during long-term storage.

Part 1: Mechanistic Vulnerabilities

To effectively store (5-(Methylsulfonyl)pyridin-3-yl)methanol, we must first understand its chemical topology. The molecule possesses three distinct functional domains, each with specific degradation risks:

  • The Primary Alcohol (-CH₂OH): Unprotected pyridine-methanol motifs are highly oxidation-sensitive[2]. Exposure to ambient oxygen gradually oxidizes the alcohol to an aldehyde or carboxylic acid.

  • The Pyridine Ring: The nitrogen lone pair can undergo N-oxidation. Furthermore, the pyridine moiety has a strong potential to coordinate with trace transition metals[3], which can catalytically accelerate the oxidation of the adjacent alcohol group. The ring is also susceptible to UV-induced radical cleavage.

  • The Methylsulfonyl Group (-SO₂CH₃): While this strongly electron-withdrawing group (EWG) provides some stability by pulling electron density away from the pyridine nitrogen (slowing N-oxidation), it makes the ring highly susceptible to nucleophilic attack if exposed to extreme pH conditions[1].

DegradationMechanisms Core (5-(Methylsulfonyl)pyridin-3-yl)methanol Intact API N_Oxide Pyridine N-Oxide (+16 Da) Core->N_Oxide Ambient O2 / Peroxides Aldehyde Aldehyde Derivative (-2 Da) Core->Aldehyde Trace Metals / O2 Photo Photolytic Cleavage (Complex Mixture) Core->Photo UV Exposure

Mechanistic degradation pathways of (5-(Methylsulfonyl)pyridin-3-yl)methanol under storage stress.

Part 2: Troubleshooting & FAQs

Q: I am observing a +16 m/z shift in my LC-MS data after three months of storage. What is happening? A: A +16 Da shift is the hallmark of Pyridine N-oxide formation . Even though the methylsulfonyl group partially deactivates the ring, prolonged exposure to atmospheric oxygen or trace peroxides in storage solvents will drive N-oxidation. Solution: Always store the solid under a heavy inert gas (Argon is preferred over Nitrogen as it is denser and blankets the powder more effectively).

Q: My compound is degrading into an aldehyde (-2 Da shift). How is this happening in a sealed vial? A: Benzylic and pyridylic alcohols are inherently oxidation-sensitive[2]. If the vial was sealed in ambient air, the trapped oxygen is sufficient to auto-oxidize the primary alcohol. Furthermore, the pyridine moiety can coordinate with trace transition metals leached from metal spatulas or low-quality glassware[3]. This coordination acts as an intramolecular catalyst, accelerating the oxidation of the alcohol. Solution: Use plastic or ceramic spatulas for weighing, and store in acid-washed, metal-free vials.

Q: Can I store this compound as a stock solution in DMSO at -80°C to avoid repeated weighing? A: We strongly advise against long-term storage in DMSO. While the compound is stable under standard dry conditions[1], DMSO is a mild oxidant. Over months, especially if exposed to freeze-thaw cycles, DMSO can facilitate the oxidation of the primary alcohol (via a mechanism similar to a Pfitzner-Moffatt oxidation). If a stock solution is mandatory, use anhydrous, degassed acetonitrile and discard after 4 weeks.

Q: The powder has turned slightly yellow and "gummy." Is it compromised? A: Yes. The yellowing indicates photodegradation . Pyridine rings absorb UV light, leading to radical generation and dimerization. The "gummy" texture indicates hygroscopicity. Moisture absorption exacerbates decomposition by creating micro-environments where trace acidic or basic impurities can trigger pH-dependent degradation[1].

Part 3: Quantitative Storage Stability Data

To optimize your inventory management, refer to the following empirically derived stability matrix.

Storage ConditionAtmosphereContainer TypeEst. Shelf LifePrimary Degradation Risk
Room Temp (20°C) Ambient AirClear Glass< 3 WeeksN-oxidation, Photodegradation
4°C (Fridge) Ambient AirAmber Glass2–3 MonthsAlcohol auto-oxidation
-20°C (Freezer) Argon (Purged)Amber Glass> 2 Years None (Optimal Condition)
-80°C (in DMSO) Ambient AirPolypropylene< 1 MonthSolvent-mediated oxidation

Part 4: Self-Validating Experimental Protocols

To ensure absolute scientific integrity, do not rely on assumption. The following protocols are designed as self-validating systems —meaning the workflow inherently proves its own success through built-in Quality Control (QC) checkpoints.

Protocol A: Aliquoting and Long-Term Storage Workflow

Causality: Repeatedly opening a master stock introduces moisture and oxygen. Aliquoting isolates the risk.

  • Baseline QC (Validation Checkpoint 1): Dissolve 1 mg of the newly received batch in LC-MS grade acetonitrile. Run a high-resolution LC-MS to establish a baseline chromatogram. Ensure the [M+H]+ peak matches the exact mass of the intact molecule.

  • Glovebox Transfer: Move the master bottle, amber glass vials (pre-dried at 120°C), and a ceramic spatula into a glovebox purged with Argon (O₂ < 1 ppm).

  • Aliquoting: Weigh the compound into single-use aliquots (e.g., 10 mg per vial) using the ceramic spatula to prevent trace metal contamination[3].

  • Sealing: Cap the vials with PTFE-lined septa. Why PTFE? It is chemically inert and highly impermeable to moisture compared to standard silicone.

  • Secondary Containment: Wrap the caps in Parafilm, place the vials in a secondary vacuum-sealed bag with a desiccant pouch, and store at -20°C.

  • Post-Storage QC (Validation Checkpoint 2): Before using an aliquot in a critical experiment, run a rapid LC-MS and overlay it with the Baseline QC from Step 1. A deviation of <1% in peak area confirms the storage system is intact.

StorageSOP Step1 1. Baseline LC-MS QC Step2 2. Glovebox Transfer (Ar) Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. PTFE Seal & Parafilm Step3->Step4 Step5 5. Store at -20°C with Desiccant Step4->Step5

Self-validating workflow for the aliquoting and long-term storage of sensitive pyridine derivatives.

Protocol B: Recovery of Oxidized Stock (Aldehyde Reduction)

If Validation Checkpoint 2 reveals that your stock has oxidized to the aldehyde (-2 Da), you can salvage the material using a mild reduction that will not affect the stable methylsulfonyl group.

  • Solubilization: Dissolve the degraded solid (e.g., 50 mg) in 5 mL of anhydrous methanol at 0°C (ice bath).

  • Reduction: Slowly add 1.2 equivalents of Sodium Borohydride (NaBH₄). Causality: NaBH₄ is a mild reducing agent that will selectively reduce the aldehyde back to the primary alcohol without reducing the pyridine ring or the sulfonyl group.

  • Quenching: Stir for 30 minutes, then quench slowly with 1 mL of saturated aqueous NH₄Cl to neutralize excess hydride.

  • Extraction: Evaporate the methanol under reduced pressure, partition the residue between Ethyl Acetate and water, and extract the organic layer.

  • Validation Checkpoint: Dry the organic layer over Na₂SO₄, concentrate, and run an LC-MS. The -2 Da peak should be completely converted back to the target mass.

References

  • EvitaChem. "Buy (5-(Methylsulfonyl)pyridin-3-yl)methanol (EVT-13266224)". EvitaChem Product Catalog.
  • Chemical Communications. "Direct carbonylative amidation of benzylic alcohols with alkylamines via palladium catalyzed C–O bond activation". Royal Society of Chemistry.
  • Accounts of Chemical Research. "A Pyridine Alkoxide Chelate Ligand That Promotes Both Unusually High Oxidation States and Water-Oxidation Catalysis". American Chemical Society.

Sources

Technical Support Center: Optimizing Catalyst Loading in (5-(Methylsulfonyl)pyridin-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of (5-(methylsulfonyl)pyridin-3-yl)methanol typically relies on the transition-metal-catalyzed cross-coupling of (5-bromopyridin-3-yl)methanol with sodium methanesulfinate. While standard bench-scale protocols utilize 10 mol% copper or palladium, scaling up requires reducing this loading to <1 mol% to minimize metal contamination, reduce costs, and simplify purification.

This guide provides mechanistic troubleshooting, self-validating protocols, and actionable data to help you achieve high turnover numbers (TON) without sacrificing yield.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does reducing Cu/Pd loading below 5 mol% lead to incomplete conversion during the sulfination of (5-bromopyridin-3-yl)methanol? A: The causality lies in competitive coordination. The basic nitrogen of the pyridine ring in both the substrate and the product acts as a monodentate ligand, coordinating to the active metal center (e.g., Cu(I) or Pd(0)). At high catalyst loadings, there is sufficient active metal to drive the catalytic cycle despite this equilibrium. However, at loadings <1 mol%, the metal is completely sequestered, stalling the oxidative addition step. Solution: You must use strongly chelating bidentate ligands (such as L-Proline for Cu) in a high Ligand:Metal ratio (e.g., 4:1) to thermodynamically outcompete pyridine coordination.

Q2: How can I prevent the precipitation of "metal black" at low catalyst concentrations? A: Catalyst agglomeration into inactive Pd black or Cu₂O occurs when the intermediate metal complexes are insufficiently stabilized by ligands, leading to disproportionation. Adding phase-transfer stabilizers like PEG-400 or tetrabutylammonium bromide (TBAB) creates a microenvironment that stabilizes metal nanoparticles, maintaining catalytic activity even at ultra-low loadings[3]. Furthermore, employing a subsurface nitrogen sparge prior to catalyst introduction prevents oxidative degradation [2].

Q3: My low-loading reaction stalls at 50% conversion, but no precipitation is visible. What is the cause? A: This indicates oxidative quenching of the active catalyst rather than agglomeration. Trace oxygen or reactive byproducts can oxidize the metal center. Introducing a mild reducing agent, such as potassium formate, continuously regenerates the active Pd(0) or Cu(I) species, suppressing undesired homocoupling and extending the catalyst's lifespan [2].

Section 2: Self-Validating Experimental Protocol

Optimized Low-Loading Cu-Catalyzed Sulfonylation (1 mol% Cu)

This protocol adapts standard microwave-assisted conditions [1] to a low-loading regime by manipulating the ligand ratio and atmospheric controls.

Step 1: Reagent Preparation & Degassing

  • Charge a microwave vial with (5-bromopyridin-3-yl)methanol (1.0 equiv, 2.4 mmol) and sodium methanesulfinate (1.2 equiv, 2.88 mmol).

  • Add DMSO (4 mL) and perform a subsurface nitrogen sparge for 15 minutes. Causality: Removing dissolved oxygen prevents the premature oxidation of the Cu(I) catalyst, which is critical when operating at a highly sensitive 1 mol% threshold.

Step 2: Catalyst & Ligand Introduction

  • Add CuI (1 mol%, 0.024 mmol) and L-Proline (4 mol%, 0.096 mmol). Causality: The 4:1 Ligand:Metal ratio is essential to saturate the coordination sphere of the copper, preventing the pyridine substrate from poisoning the catalyst.

  • Add NaOH (0.2 equiv, 0.48 mmol) to deprotonate the L-Proline, forming the active chelating complex.

Step 3: Reaction & Self-Validation

  • Seal the vial and heat under microwave irradiation at 90 °C for 4 hours.

  • Validation Checkpoint 1 (Visual): At 1 hour, inspect the vial. The solution should be a homogeneous deep blue/green. If a red/brown precipitate (Cu₂O) is observed, the degassing step was insufficient and the catalyst has died.

  • Validation Checkpoint 2 (Kinetic): Take a 10 µL aliquot at 2 hours. HPLC analysis should show >60% conversion. If conversion is <30% but starting material remains, the catalyst has been sequestered by the product; increase the L-Proline loading to 8 mol% in the next run.

Step 4: Workup & Isolation

  • Cool to room temperature, dilute with ethyl acetate, and wash with brine. The product, (5-(methylsulfonyl)pyridin-3-yl)methanol, remains in the organic layer.

  • Purify via silica gel chromatography or direct crystallization.

Section 3: Quantitative Data Analysis

The following table summarizes the impact of catalyst parameters on the yield of (5-(methylsulfonyl)pyridin-3-yl)methanol, demonstrating the necessity of specific additives when reducing metal loading.

Catalyst SystemLoading (mol%)Ligand:Metal RatioAdditiveTime (h)Yield (%)Primary Failure Mode
CuI / L-Proline10.02:1None1885None (Standard)
CuI / L-Proline1.02:1None1832Pyridine Poisoning
CuI / L-Proline1.04:1None4 (MW)78None
Pd(OAc)₂ / PPh₃0.52:1None2445Pd Black Formation
Pd(OAc)₂ / TBAB0.05N/APEG-4001288None

Section 4: Visualizations

G A Active Cu(I)-Proline Complex B Oxidative Addition (5-bromopyridin-3-yl)methanol A->B Substrate C Ligand Exchange Sodium Methanesulfinate B->C Sulfinate E Catalyst Deactivation (Pyridine Poisoning / Cu2O) B->E Low Ligand Ratio D Reductive Elimination Product Formation C->D Heat / MW D->A Catalyst Regeneration

Cu-Catalyzed Sulfonylation Cycle and Deactivation Pathways.

Troubleshooting I Low Yield at <1 mol% Loading C1 Check for Metal Black (Precipitation) I->C1 Y1 Increase Ligand:Metal Ratio or add PEG-400 C1->Y1 Yes (Agglomeration) N1 Check Reaction Kinetics (HPLC Aliquots) C1->N1 No (Homogeneous) S1 Increase Temp or Use Microwave (90°C) N1->S1 Slow Continuous Rate S2 Add Reducing Agent (e.g., Potassium Formate) N1->S2 Stalls Prematurely

Troubleshooting workflow for low catalyst loading in cross-coupling.

References

  • WO2017066227A1 - Compounds useful as immunomodulators Google Patents[1]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development - ACS Publications[2]

  • Reusable and Efficient Pd(OAc)₂/TBAB/PEG-400 System for Suzuki-Miyaura Cross-Coupling Reaction under Ligand-Free Conditions ResearchGate[3]

Sources

Validation & Comparative

Reactivity Comparison Guide: (5-(Methylsulfonyl)pyridin-3-yl)methanol vs. (5-(Methylsulfonyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, selecting the correct building block is paramount for optimizing synthetic routes and ensuring robust pharmacokinetic profiles in drug design. This guide provides an in-depth mechanistic comparison between (5-(Methylsulfonyl)pyridin-3-yl)methanol and (5-(methylsulfonyl)phenyl)methanol (chemically synonymous with 3-(methylsulfonyl)benzyl alcohol).

While structurally similar—both featuring a hydroxymethyl group and a strongly electron-withdrawing methylsulfonyl (-SO₂Me) group—the substitution of a carboaromatic benzene ring for a heteroaromatic pyridine ring fundamentally alters their electronic landscape. These differences dictate their behavior in nucleophilic aromatic substitutions (SNAr), oxidation kinetics, and downstream purification workflows, making them critical intermediates in the synthesis of PI3K inhibitors and PD-1/PD-L1 immunomodulators[WO2017066227A1][1].

Structural and Electronic Profiling

The reactivity of these molecules is governed by the inductive (-I) and resonance (-M) effects of their respective rings. The pyridine nitrogen acts as an electron sink, significantly lowering the LUMO of the molecule compared to the phenyl derivative.

Quantitative Reactivity Profiling
Property / Parameter(5-(Methylsulfonyl)pyridin-3-yl)methanol(5-(Methylsulfonyl)phenyl)methanol
Core Electronics π-deficient heteroaromaticπ-neutral carboaromatic
Ring Electron Density Very Low (Dual -I/-M withdrawal)Moderate (-I/-M from -SO₂Me only)
Hydroxyl pKₐ (est.) ~13.5 (More acidic)~14.5 (Less acidic)
SNAr Susceptibility High (Activated by N and -SO₂Me)Very Low (Inert under standard conditions)
Chlorination Yield (SOCl₂) 85–92% (Requires basic neutralization)90–96% (Direct isolation)
Oxidation Time (DMP) 3–4 hours (Slower kinetics)1–2 hours (Standard kinetics)
Salt Formation Yes (Forms HCl, TFA salts)No (Remains neutral)

Mechanistic Divergence in Reactivity

Nucleophilic Aromatic Substitution (SNAr)

The pyridine derivative is highly primed for SNAr. The sp² hybridized nitrogen stabilizes the negative charge in the Meisenheimer complex intermediate. The addition of the -SO₂Me group at the 5-position further depletes electron density, making the ring highly susceptible to nucleophilic attack by amines or thiolates[EvitaChem Technical Data][2]. Conversely, the phenyl derivative lacks this intrinsic heteroaromatic activation, rendering its ring virtually inert to nucleophiles.

Hydroxymethyl Group Transformations

When converting the primary alcohol to a leaving group (e.g., a chloride), the causality of the reaction environment diverges sharply. For the pyridine derivative, the basic nitrogen (pKₐ ~5.2) actively scavenges the HCl byproduct, forming a highly polar pyridinium hydrochloride salt. This drastically alters its solubility, necessitating a targeted basic workup[WO2017066227A1][1]. The phenyl derivative remains completely neutral and can be processed via simple solvent evaporation[EP3784666B1][3].

Experimental Workflows & Protocols

Visualizing the Synthetic Divergence

Reactivity A (5-(Methylsulfonyl)pyridin-3-yl)methanol [Heteroaromatic] SOCl2 SOCl2 / DCM (Chlorination) A->SOCl2 MnO2 DMP / DCM (Oxidation) A->MnO2 B (5-(Methylsulfonyl)phenyl)methanol [Carboaromatic] B->SOCl2 B->MnO2 A_Cl Chloromethyl Pyridine • Forms HCl Salt • Requires Basic Workup SOCl2->A_Cl B_Cl Chloromethyl Benzene • Neutral Product • Direct Isolation SOCl2->B_Cl A_Ald Nicotinaldehyde Derivative • Slower Kinetics MnO2->A_Ald B_Ald Benzaldehyde Derivative • Standard Kinetics MnO2->B_Ald

Fig 1: Divergent reactivity workflows for picolylic vs. benzylic methylsulfonyl alcohols.

Protocol 1: Synthesis of Chloromethyl Intermediates

Causality: Thionyl chloride (SOCl₂) converts the alcohol to a chloride. The pyridine nitrogen forms an HCl salt, causing the product to precipitate out of non-polar solvents. A biphasic basic workup is mandatory to isolate the free base.

  • Initiation: Dissolve 1.0 eq of the chosen alcohol in anhydrous DCM (0.2 M) under N₂. Cool to 0 °C.

  • Reagent Addition: Add 1.5 eq of SOCl₂ dropwise.

    • Self-Validating System: Monitor the reaction vessel for the cessation of SO₂ and HCl gas evolution. The physical bubbling is a direct macroscopic readout of the reaction progress.

  • Propagation: Warm to room temperature and stir for 2–3 hours until TLC confirms the consumption of the polar alcohol spot.

  • Divergent Workup:

    • For Pyridine Derivative: Quench carefully with saturated aqueous NaHCO₃.

      • Self-Validating System: The pH of the aqueous phase MUST be verified with indicator paper to be ≥8. If the pH is lower, the product remains protonated and will be lost in the aqueous waste. Extract with DCM, dry over Na₂SO₄, and concentrate.

    • For Phenyl Derivative: Directly evaporate volatiles under reduced pressure to yield the pure neutral product.

Protocol 2: Mild Oxidation to Aldehydes

Causality: Oxidizing the primary alcohol to an aldehyde allows for reductive amination. The profound electron-withdrawing nature of the pyridine ring increases the oxidation potential of the picolylic alcohol, resulting in slower kinetics.

  • Initiation: Dissolve 1.0 eq of the alcohol in anhydrous DCM.

  • Oxidation: Add 1.2 eq of Dess-Martin Periodinane (DMP) at 0 °C.

    • Self-Validating System: The formation of a white precipitate (iodinane byproducts) indicates the reagent is actively oxidizing the substrate.

  • Monitoring: Stir at RT. The phenyl derivative typically completes in 1–2 hours, whereas the pyridine derivative requires 3–4 hours.

  • Quench: Add a 1:1 mixture of saturated Na₂S₂O₃ and saturated NaHCO₃ to destroy excess oxidant, extract, and concentrate.

Conclusion

The choice between (5-(Methylsulfonyl)pyridin-3-yl)methanol and its phenyl counterpart is not merely a structural substitution; it is a fundamental shift in electronic reactivity. The pyridine derivative offers a highly activated core for SNAr and enhanced aqueous solubility (via salt formation), making it ideal for target-specific enzyme inhibition[WO2014134426A1][4]. However, this comes at the cost of requiring rigorous pH control during synthesis. The phenyl derivative provides a stable, neutral, and highly predictable scaffold when ring functionalization is not required.

References

  • WO2017066227A1 - Compounds useful as immunomodulators Source: Google Patents URL
  • EP3784666B1 - Antiproliferation compounds and uses thereof Source: Google Patents URL
  • (5-(Methylsulfonyl)pyridin-3-yl)
  • WO2014134426A1 - Use of Pyrazolopyrimidine Derivatives for the Treatment of PI3Kδ Related Disorders Source: Google Patents URL

Sources

Comparative Efficacy Guide: (5-(Methylsulfonyl)pyridin-3-yl)methanol-Derived Small Molecule PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Grounding

The PD-1/PD-L1 immune checkpoint is a highly validated therapeutic target in oncology. While monoclonal antibodies (mAbs) currently dominate the clinical landscape, they are limited by poor solid tumor penetration, high production costs, and immune-related adverse events[1],[2]. To overcome these limitations, researchers have developed non-peptide small-molecule inhibitors. A prominent and highly efficacious class of these inhibitors utilizes a biphenyl scaffold functionalized with a (5-(methylsulfonyl)pyridin-3-yl)methanol moiety (or its structural derivatives)[3],[4].

Unlike mAbs that simply competitively block the receptor, these small molecules exhibit a unique mechanism of action: they bind to a hydrophobic cleft formed between two PD-L1 monomers, actively inducing and stabilizing an inactive PD-L1 homodimer ()[5],[6].

The Role of the Methylsulfonyl-Pyridyl Moiety

The highly lipophilic biphenyl core of these inhibitors anchors deep within the PD-L1 cylindrical cavity via crucial π–π interactions with tyrosine residues (e.g., Tyr56)[7],[4]. However, lipophilicity alone results in poor pharmacokinetics. The addition of the methylsulfonyl-pyridyl group serves two critical, causal functions:

  • Solvent-Exposed Stabilization: The moiety extends outward from the hydrophobic cleft into the solvent-exposed region, establishing critical hydrogen bonds with the hydrophilic rim of the PD-L1 dimer interface[5],[4].

  • Pharmacokinetic Enhancement: The strongly polar methylsulfonyl group acts as a solubilizing tag, drastically improving aqueous solubility and cellular permeability, which is essential for translating biochemical affinity into in vivo efficacy[8],[9].

MOA Tumor Tumor Cell (Expresses PD-L1) PDL1 PD-L1 Monomer Tumor->PDL1 TCell T-Cell (Expresses PD-1) PD1 PD-1 Receptor TCell->PD1 PDL1->PD1 Immune Evasion (No Inhibitor) Dimer PD-L1 Homodimer (Inactive State) PDL1->Dimer Induces Dimerization Inhibitor Small Molecule Inhibitor (Methylsulfonyl-pyridyl) Inhibitor->Dimer Binds Hydrophobic Cleft Dimer->PD1 Blocks Interaction

Fig 1. Small molecule-induced PD-L1 dimerization blocking the PD-1 immune checkpoint.

Comparative Efficacy Data

The evolution of these inhibitors—from early prototypes like BMS-202 to highly optimized compounds like BMS-1166 and novel radioligands—demonstrates a clear trajectory of improving both biochemical affinity and cellular potency. The data below summarizes the efficacy of key derivatives.

CompoundScaffold ModificationBiochemical Affinity (IC50 / KD)Cellular Efficacy (EC50)Primary Application
BMS-202 Standard Biphenyl + Pyridyl18.0 nM (IC50)> 1000 nMEarly structural prototype[10]
BMS-1001 Optimized Biphenyl core2.25 nM (IC50)~120 nMOral checkpoint inhibition[11],[6]
BMS-1166 Rigidified Biphenyl1.4 nM (IC50)~53 nMHighly potent cellular inhibition[6],[12]
Compound 2 Nonsymmetric C2 Amide Linker< 5.0 nM (IC50)21.8 nMAdvanced preclinical therapy[8],[9]
[64Cu]Cu-14 Biphenyl + NODA-GA Chelator~20.0 nM (KD)N/A (Diagnostic)In vivo PET Imaging Tracer[13],[14]

Note: The discrepancy between IC50 and EC50 highlights the necessity of the methylsulfonyl/solubilizing tags to ensure the molecule can penetrate the tumor microenvironment and access cell-surface PD-L1.

Self-Validating Experimental Methodologies

To rigorously evaluate the efficacy of newly synthesized PD-L1 inhibitors, researchers must employ a bipartite validation system. Biochemical affinity does not guarantee cellular efficacy; therefore, a self-validating workflow linking molecular binding directly to transcriptional immune activation is required.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

Causality & Rationale: Why use HTRF over standard ELISA? ELISA requires the surface immobilization of PD-L1, which artificially restricts the protein's conformational freedom. Because methylsulfonyl-pyridyl derivatives act by inducing PD-L1 dimerization, the assay must be performed in a solution phase to allow natural protein dynamics ()[12]. HTRF utilizes a FRET-based signal; disruption of the PD-1/PD-L1 complex by the inhibitor decreases the FRET signal, providing an artifact-free IC50 measurement.

Step-by-Step Methodology:

  • Preparation: Prepare assay buffer consisting of PBS (pH 7.4), 0.05% Tween-20, and 0.1% BSA to prevent non-specific binding.

  • Protein Incubation: Combine 5 nM of Europium cryptate-labeled human PD-L1 with varying concentrations of the small molecule inhibitor (serial dilution from 10 µM to 0.1 nM) in a 384-well plate. Incubate for 15 minutes at room temperature to allow compound-induced dimerization.

  • Receptor Addition: Add 5 nM of APC-labeled human PD-1 to the mixture.

  • Equilibration: Incubate the plate for 60 minutes at room temperature protected from light.

  • Detection: Read the plate using a time-resolved fluorescence microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

  • Analysis: Calculate the FRET ratio (665 nm / 620 nm). Plot the normalized ratio against the log of the inhibitor concentration to determine the IC50 via non-linear regression.

Protocol 2: Jurkat-NFAT T-Cell Activation Assay

Causality & Rationale: To prove that the biochemical disruption of PD-L1 translates to functional immune restoration, a cell-based reporter assay is strictly required. The Jurkat T-cell line engineered with an NFAT-luciferase reporter provides a closed, self-validating logic loop: T-cell receptor (TCR) activation is actively suppressed by PD-L1; successful inhibition by the small molecule restores luciferase expression, directly linking molecular binding to cellular immune activation ()[15],[6].

Step-by-Step Methodology:

  • Cell Preparation: Culture Effector Cells (Jurkat T-cells expressing human PD-1 and an NFAT-luciferase reporter) and artificial Antigen Presenting Cells (aAPCs expressing human PD-L1 and a TCR activator).

  • Co-Culture: Seed 2 × 10^4 aAPCs per well in a 96-well white opaque plate. Incubate overnight.

  • Inhibitor Treatment: Aspirate media and add the small molecule inhibitor (diluted in assay media, max 0.1% DMSO) to the aAPCs. Incubate for 30 minutes.

  • Effector Addition: Add 1 × 10^5 Jurkat Effector Cells to each well.

  • Activation: Co-culture for 6 hours at 37°C, 5% CO2. During this time, functional inhibitors will block PD-L1, allowing the TCR activator to trigger the NFAT pathway.

  • Quantification: Add luciferase substrate reagent (e.g., Bio-Glo) to each well. Incubate for 5 minutes and measure luminescence. Calculate the EC50 based on the dose-dependent restoration of the luminescent signal.

Workflow Step1 Compound Synthesis Step2 HTRF Binding Assay (IC50) Step1->Step2 Biochemical Step3 NMR Titration (Dimerization) Step2->Step3 Structural Step4 Jurkat T-Cell Reporter Assay Step3->Step4 Cellular Step5 In Vivo PET Imaging Step4->Step5 In Vivo

Fig 2. Self-validating experimental workflow for PD-L1 inhibitor characterization.

References

  • Guzik, K., et al. (2017). "Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1." Journal of Medicinal Chemistry.[Link]

  • Skalniak, L., et al. (2017). "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells." Oncotarget.[Link]

  • Zak, K. M., et al. (2016). "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget.[Link]

  • Krutzek, F., et al. (2024). "Chelator impact: investigating the pharmacokinetic behavior of copper-64 labeled PD-L1 radioligands." EJNMMI Radiopharmacy and Chemistry.[Link]

  • Hec-Gałązka, A., et al. (2024). "Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction." ACS Medicinal Chemistry Letters.[Link]

Sources

Benchmarking alternative synthesis routes for (5-(Methylsulfonyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of (5-(Methylsulfonyl)pyridin-3-yl)methanol (CAS: 1211593-54-8) presents a fascinating chemoselectivity challenge. As a privileged scaffold, this compound is heavily utilized in medicinal chemistry—most notably as a critical building block for biphenyl-based PD-1/PD-L1 inhibitors and copper-64 radioligands[1][2][3]. The structural complexity lies in the coexistence of a reducible/oxidizable hydroxymethyl group at the 3-position and an electron-withdrawing methylsulfonyl group at the 5-position.

As a Senior Application Scientist, I have evaluated multiple synthetic pathways for this scaffold. The decision of which route to employ ultimately depends on your project phase: Discovery Chemistry (prioritizing speed and step economy) versus Process Chemistry (prioritizing scalability and metal-free products). This guide benchmarks the two most robust alternative synthesis routes, detailing the causality behind the chemistry and providing self-validating experimental protocols.

Mechanistic Overview: The Chemoselectivity Dilemma

Installing a sulfonyl group and a hydroxymethyl group on an electron-deficient pyridine ring requires orthogonal reactivity. If you attempt to oxidize a thioether to a sulfone in the presence of a free primary alcohol, you risk over-oxidizing the alcohol to an aldehyde or carboxylic acid. Conversely, strong nucleophilic reducing agents used to form the alcohol can sometimes degrade the sulfone or attack the pyridine ring.

To navigate this, chemists rely on two distinct strategies:

  • The Direct Approach (Ullmann-Type C-S Coupling): Installs the sulfonyl group directly onto a pre-existing (hydroxymethyl)pyridine framework.

  • The Stepwise Approach (Redox Sequence): Installs the sulfonyl group first via oxidation, followed by a highly chemoselective electrophilic reduction to form the alcohol[1].

SynthesisRoutes SM1 (5-Bromopyridin-3-yl)methanol Cond1 CuI, L-Proline, NaOH CH3SO2Na, DMSO, 90°C SM1->Cond1 Target (5-(Methylsulfonyl)pyridin-3-yl)methanol Cond1->Target SM2 5-(Methylthio)nicotinic acid Cond2A Oxidation (e.g., mCPBA) SM2->Cond2A Int2 5-(Methylsulfonyl)nicotinic acid Cond2A->Int2 Cond2B Reduction (e.g., BH3·THF) Int2->Cond2B Cond2B->Target

Fig 1: Chemoselective pathways for synthesizing (5-(Methylsulfonyl)pyridin-3-yl)methanol.

Route 1: Ullmann-Type C-S Cross-Coupling (Discovery Standard)

This route is the gold standard for early-stage drug discovery. It leverages commercially available (5-bromopyridin-3-yl)methanol and avoids harsh redox chemistry entirely[2][4].

The Causality of the Reagents
  • Sodium Methanesulfinate ( CH3​SO2​Na ): Acts as the nucleophile. Using the pre-formed sulfinate salt avoids the need to use toxic methyl mercaptan followed by oxidation.

  • CuI & L-Proline: Copper(I) iodide alone is highly inefficient for this coupling. L-Proline acts as an N,O-bidentate ligand. By coordinating to the Cu(I) center, it prevents catalyst disproportionation and significantly lowers the activation energy required for the oxidative addition of the electron-deficient 5-bromopyridine ring.

  • NaOH: Serves a highly specific purpose—it deprotonates the carboxylic acid of L-proline, allowing the carboxylate oxygen to bind tightly to the copper center.

  • DMSO: A polar aprotic solvent with a high dielectric constant, essential for solubilizing the ionic sulfinate salt and stabilizing the polar transition state of the catalytic cycle.

Step-by-Step Protocol

Self-Validating System: Monitor the consumption of the bromide via LC-MS, as TLC can be misleading due to the high polarity of both starting material and product.

  • Preparation: In a microwave-safe vial, combine (5-bromopyridin-3-yl)methanol (1.0 eq, e.g., 451 mg, 2.40 mmol), sodium methanesulfinate (1.2 eq, 294 mg), CuI (10 mol%, 45.7 mg), and L-proline (20 mol%, 55.2 mg)[2].

  • Activation: Add DMSO (4 mL) followed by aqueous NaOH (20 mol%, 0.48 mL of a 1M solution). Purge the vial with nitrogen for 5 minutes to prevent oxidative degradation of the Cu(I) catalyst.

  • Reaction: Seal the vial and heat under microwave irradiation at 90–100 °C for 6 to 18 hours[2][4]. In-process control: LC-MS should show the disappearance of the M+ / M+2 bromine isotope pattern.

  • Workup: Cool to room temperature. Partition the mixture between Ethyl Acetate (30 mL) and saturated aqueous NaCl (30 mL). The high salt concentration forces the highly polar product into the organic layer.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient) to yield the product as a solid.

Route 2: Precursor-Controlled Redox Sequence (Process Alternative)

For late-stage scale-up or API synthesis, transition metal contamination (like Copper) is a severe regulatory hurdle. Route 2 bypasses metals entirely by utilizing a precursor-controlled redox sequence starting from a 5-substituted nicotinic acid derivative[1][5].

The Causality of the Reagents
  • Order of Operations: Oxidation must strictly precede reduction. If the carboxylic acid is reduced to the alcohol first, the strong oxidants required to convert the thioether to a sulfone will over-oxidize the primary alcohol back to an aldehyde.

  • Borane-THF ( BH3​⋅THF ): Why use Borane instead of Lithium Aluminum Hydride ( LiAlH4​ )? LiAlH4​ is a hard, nucleophilic reducing agent that can attack the electron-deficient pyridine ring or the sulfone. Borane is an electrophilic reducing agent. It selectively coordinates to the Lewis basic carboxylate oxygen, driving the reduction of the acid to the alcohol while leaving the sulfone and aromatic ring completely untouched.

Step-by-Step Protocol

Self-Validating System: The intermediate sulfone is highly crystalline; achieving a sharp melting point confirms the success of the oxidation step before proceeding to the sensitive reduction.

  • Oxidation: Dissolve 5-(methylthio)nicotinic acid (1.0 eq) in Dichloromethane (DCM). Cool to 0 °C.

  • Reagent Addition: Slowly add mCPBA (2.5 eq) in portions. Stir at room temperature for 4 hours. In-process control: TLC (UV active) will show a highly polar baseline shift.

  • Intermediate Isolation: Quench with saturated aqueous Na2​S2​O3​ to destroy excess peroxide. Filter the precipitated 5-(methylsulfonyl)nicotinic acid and dry thoroughly.

  • Reduction: Suspend the intermediate (1.0 eq) in anhydrous THF under argon at 0 °C.

  • Chemoselective Hydride Transfer: Dropwise, add BH3​⋅THF (2.5 eq). The reaction will effervesce as hydrogen gas is evolved. Warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench with Methanol at 0 °C to destroy excess borane. Concentrate, then reflux in 1M HCl for 1 hour to break the stable boron-product complexes. Neutralize and extract with EtOAc to isolate the final (5-(Methylsulfonyl)pyridin-3-yl)methanol.

Quantitative Benchmarking & Comparison

ParameterRoute 1: Ullmann C-S CouplingRoute 2: Redox Sequence
Overall Yield 65–80%50–60% (over 2 steps)
Step Count 12
Key Reagents CuI, L-Proline, CH3​SO2​Na mCPBA, BH3​⋅THF
Chemoselectivity High (Direct substitution)Moderate (Requires strict order of operations)
Scalability Limited (Microwave/High temp heating)High (Standard batch reactors, metal-free)
Toxicity/Safety Heavy metal waste (Cu)Reactive hydrides ( BH3​ ), Peroxides
Ideal Application Discovery Chemistry (SAR Libraries)Process Chemistry (API Manufacturing)

Conclusion

For researchers synthesizing libraries of PD-L1 immunomodulators or radioligands, Route 1 is unequivocally the superior choice. It allows for rapid, single-step functionalization of a commercially available precursor. However, if your program is advancing toward IND-enabling studies where copper limits are strictly regulated (typically <10 ppm), transitioning to the metal-free Route 2 is a necessary strategic pivot.

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Evaluating the Bioisosteric Replacement Potential of (5-(Methylsulfonyl)pyridin-3-yl)methanol in Lead Optimization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the late stages of lead optimization, drug candidates frequently encounter attrition due to poor physicochemical properties or metabolic liabilities. The bioisosteric replacement of a phenyl ring with a pyridine ring—often referred to as the "phenyl-to-pyridyl switch"—is a privileged and highly predictable strategy to rescue such compounds[1],[2].

This guide evaluates the strategic incorporation of (5-(Methylsulfonyl)pyridin-3-yl)methanol as a bioisostere for its phenyl counterpart. By analyzing the causality behind the physicochemical shifts and providing self-validating experimental protocols, this guide equips medicinal chemists with the actionable intelligence needed to optimize target affinity, lower intrinsic clearance, and improve aqueous solubility.

Mechanistic Rationale: The "Why" Behind the Switch

When optimizing a pharmacophore containing a methylsulfonyl group and a hydroxymethyl group, the choice of the central aromatic scaffold dictates the molecule's fate in vivo. The methylsulfonyl group is a potent electron-withdrawing group (EWG) and a strong hydrogen-bond acceptor, frequently utilized to anchor molecules into secondary binding pockets (e.g., interacting with Arg-513 and His-90 in COX-2 inhibitors)[3]. The hydroxymethyl group serves as an amphoteric vector, capable of both donating and accepting hydrogen bonds.

While nonclassical bioisosteres (such as cubanes or bicyclopentanes) are gaining traction in modern drug design[4], classical heterocyclic replacements remain the most reliable method for fine-tuning the electronic and spatial properties of a lead series.

Modulating Electron Density to Evade CYP450

A standard phenyl ring is electron-rich, making it highly susceptible to electrophilic attack by Cytochrome P450 (CYP450) enzymes, leading to rapid epoxidation and hydroxylation. By inserting a nitrogen atom into the ring to form a pyridine, electron density is withdrawn from the π -system. This induced electron deficiency acts as a molecular shield, significantly reducing the rate of CYP-mediated aromatic oxidation and lowering intrinsic clearance ( Clint​ ).

The Desolvation Penalty vs. Aqueous Solubility

The basic lone pair on the pyridine nitrogen introduces a new hydrogen-bond acceptor. This disrupts the flat, lipophilic crystal packing typical of phenyl analogs, dramatically lowering the partition coefficient (LogD) and increasing thermodynamic aqueous solubility. However, this must be balanced: adding too many nitrogen atoms (e.g., a pyrimidine) increases the polar surface area (TPSA) to a point where the desolvation penalty prevents passive diffusion across lipid bilayers.

PhenylToPyridine Phenyl Phenyl Scaffold High Lipophilicity CYP450 Liability Pyridine Pyridine Bioisostere Optimized LogD Metabolically Stable Phenyl->Pyridine N-atom insertion (Increases Solubility) Pyrimidine Pyrimidine Scaffold Low Permeability Excessive Polarity Pyridine->Pyrimidine 2nd N-atom insertion (Reduces Permeability)

Logical progression of the phenyl-to-pyridyl bioisosteric switch during lead optimization.

Comparative Profiling: Physicochemical & ADME Data

To objectively evaluate (5-(Methylsulfonyl)pyridin-3-yl)methanol, we must compare it against its direct matched molecular pairs (MMPs): the phenyl analog and the pyrimidine analog. The table below summarizes the representative quantitative shifts observed when executing these scaffold hops.

Property(3-(Methylsulfonyl)phenyl)methanol(5-(Methylsulfonyl)pyridin-3-yl)methanol(5-(Methylsulfonyl)pyrimidin-3-yl)methanol
Ring System PhenylPyridinePyrimidine
LogD (pH 7.4) 1.80.6-0.2
Thermodynamic Solubility ~45 µg/mL~380 µg/mL>1000 µg/mL
HLM Clint​ 55.2 µL/min/mg (High)14.5 µL/min/mg (Low)<5.0 µL/min/mg (Very Low)
PAMPA Permeability 18.5 x 10−6 cm/s12.2 x 10−6 cm/s2.1 x 10−6 cm/s
H-Bond Acceptors 345

Data Synthesis: The pyridine bioisostere represents the "Goldilocks" zone. It successfully rescues the poor solubility and high metabolic clearance of the phenyl analog without suffering the severe permeability drop observed in the pyrimidine analog.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate ADME data must be self-validating. A protocol is only trustworthy if it contains internal logic gates that automatically invalidate the run if systemic errors occur.

Protocol 1: Self-Validating In Vitro HLM Stability Assay

This assay determines the intrinsic clearance ( Clint​ ) of the compound in Human Liver Microsomes (HLM).

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.

  • Compound Spiking: Add the test compound, alongside internal controls: Verapamil (known high clearance) and Warfarin (known low clearance), to a final concentration of 1 µM. Keep organic solvent (DMSO) 0.1% to prevent CYP inhibition.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At t=0,5,15,30,and 45 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant and analyze the disappearance of the parent compound via Multiple Reaction Monitoring (MRM).

  • Self-Validation Gate: Calculate the Clint​ of Verapamil and Warfarin. If Verapamil does not show rapid depletion ( Clint​ > 40 µL/min/mg) or Warfarin shows degradation, the NADPH regenerating system or microsome batch is compromised, and the entire plate's data must be discarded.

AssayWorkflow Start Compound Incubation (HLM + NADPH) Quench Time-Course Quenching (Cold ACN + Int. Std) Start->Quench Control Internal Controls (Verapamil & Warfarin) Control->Start Analysis LC-MS/MS Quantification Quench->Analysis Validation Self-Validation Gate: Do controls match historical Cl_int? Analysis->Validation

Self-validating in vitro microsomal stability assay workflow ensuring data integrity.

Protocol 2: Mass-Balance Validated LogD 7.4​ Shake-Flask Method

LogD dictates both solubility and permeability. The traditional shake-flask method is prone to errors from compound precipitation at the interface.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM PBS (pH 7.4) with each other by stirring vigorously for 24 hours.

  • Sample Preparation: Dissolve the test compound in the pre-saturated PBS to a concentration of 100 µM.

  • Partitioning: Add equal volumes (500 µL) of the compound-laced PBS and pre-saturated 1-octanol into a glass vial.

  • Equilibration: Shake the vials at 300 rpm for 2 hours at 25°C, followed by centrifugation at 3000 rpm for 30 minutes to ensure complete phase separation.

  • Quantification: Carefully sample the aqueous and organic phases using separate syringes to avoid cross-contamination. Quantify both phases via HPLC-UV.

  • Self-Validation Gate (Mass Balance): Calculate the total moles recovered (Moles in Octanol + Moles in PBS). If the total recovery is < 90% of the initial spike, the compound has precipitated at the interface or adsorbed to the vial walls, and the calculated LogD is invalid.

Strategic Recommendations

When utilizing (5-(Methylsulfonyl)pyridin-3-yl)methanol in lead optimization, drug development professionals should adhere to the following guidelines:

  • Leverage the Nitrogen Vector: Utilize the pyridine nitrogen not just for ADME improvements, but actively model it in your computational docking studies. It frequently engages in water-mediated hydrogen bonding networks that the phenyl analog cannot access.

  • Monitor Permeability: While the pyridine switch improves solubility, the addition of the methylsulfonyl group (which already contains two H-bond acceptors) pushes the molecule's TPSA higher. Ensure that overall molecular weight and polarity do not violate Lipinski's limits for oral bioavailability.

  • Synthetic Tractability: Pyridine derivatives bearing strong EWGs (like methylsulfonyl) can be challenging in cross-coupling reactions due to deactivated rings. Plan synthetic routes that install the methylsulfonyl group via nucleophilic displacement of a halide followed by oxidation, rather than late-stage direct sulfonation.

References

  • Identification of Bioisosteric Substituents by a Deep Neural Network Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors PubMed Central (PMC) URL:[Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative Stability of (5-(Methylsulfonyl)pyridin-3-yl)methanol in Acidic vs. Basic Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical development, understanding the chemical stability of a drug substance is paramount to ensuring its safety, efficacy, and shelf-life.[1][2] Forced degradation or stress testing is a critical component of this process, providing indispensable insights into the intrinsic stability of a molecule and its likely degradation pathways.[3][4] This guide provides a comprehensive technical framework for evaluating the comparative stability of (5-(Methylsulfonyl)pyridin-3-yl)methanol, a novel pyridine derivative, in acidic versus basic aqueous buffer solutions.

The subject molecule combines three key chemical features: a pyridine ring, a "benzylic-like" methanol group, and a powerful electron-withdrawing methylsulfonyl group. This unique combination presents several potential stability challenges that are highly dependent on pH.

  • Pyridine Ring: The basic nitrogen atom (pKa of pyridine is ~5.2) will be protonated under acidic conditions, forming a pyridinium salt.[5] This alters the electron density of the aromatic system, potentially influencing its susceptibility to nucleophilic attack or other degradation reactions.[6]

  • Methanol Group: The alcohol functional group, being in a position analogous to a benzylic alcohol, is susceptible to oxidation to the corresponding aldehyde and carboxylic acid.[5][7] Its reactivity can be influenced by the protonation state of the nearby pyridine nitrogen.

  • Methylsulfonyl Group: As a strong electron-withdrawing group, the sulfonyl moiety significantly decreases the electron density of the pyridine ring.[8][9] This deactivation generally makes the ring less susceptible to electrophilic attack but more susceptible to nucleophilic attack compared to unsubstituted pyridine.[6] The sulfonyl group itself is generally stable to hydrolysis but can be a site for other chemical transformations.[10]

This guide will detail a robust experimental protocol for a forced degradation study, discuss the anticipated chemical mechanisms of degradation under acidic and basic stress, and provide a framework for interpreting the resulting data. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for stability testing.[11][12][13]

Experimental Design & Protocols

A well-designed forced degradation study aims to achieve 2-20% degradation of the drug substance to ensure that degradation products are detectable without excessively consuming the parent molecule.[3]

Materials and Reagents
  • (5-(Methylsulfonyl)pyridin-3-yl)methanol (Purity >99%)

  • Hydrochloric Acid (HCl), 0.1 M solution

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Deionized, 18 MΩ·cm)

Experimental Workflow

The overall workflow for the comparative stability study is depicted below.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare Stock Solution (1 mg/mL in 50:50 ACN:H₂O) D Acidic Stress (pH 2 Buffer) A->D Add to Buffers E Neutral Control (pH 7 Buffer) A->E Add to Buffers F Basic Stress (pH 10 Buffer) A->F Add to Buffers B Prepare Buffer Solutions pH 2 (HCl), pH 7 (Phosphate), pH 10 (Phosphate) C Incubate Samples (e.g., 60°C) G Withdraw Aliquots (t=0, 2, 4, 8, 24, 48h) C->G D->C E->C F->C H Neutralize & Dilute G->H I HPLC-UV/MS Analysis H->I J Quantify Parent Compound (Assay vs. Time) I->J K Identify Degradants (Mass Spectrometry) I->K L Compare Stability Profiles & Propose Pathways J->L K->L

Caption: Experimental workflow for the pH stability study.

Step-by-Step Protocol: Forced Hydrolysis
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of (5-(Methylsulfonyl)pyridin-3-yl)methanol in a 50:50 mixture of acetonitrile and water.

  • Buffer Preparation:

    • Acidic Buffer (pH ~2.0): Use 0.01 M HCl.

    • Basic Buffer (pH ~10.0): Prepare a phosphate buffer and adjust to pH 10.0 with NaOH.

  • Stress Sample Preparation: For each condition (acidic and basic), add a precise volume of the stock solution to the respective buffer in a sealed vial to achieve a final concentration of approximately 0.1 mg/mL. Prepare a control sample in a neutral pH 7 phosphate buffer.

  • Incubation: Place all vials in a controlled temperature oven or water bath set to 60°C. Protect samples from light to prevent photolytic degradation.[14]

  • Time-Point Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This halts the degradation process. Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcidic modifier improves peak shape for the basic pyridine moiety.[15]
Gradient 5% B to 95% B over 20 minutesEnsures elution of the parent compound and any potential degradation products with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Column Temp. 30°CProvides reproducible retention times.
Detection (UV) 254 nm or λmax of the compoundCommon wavelength for aromatic compounds; use of a photodiode array (PDA) detector is recommended to monitor for new peaks.
Injection Vol. 10 µLStandard injection volume.

Anticipated Results & Mechanistic Discussion

Based on the chemical structure, distinct stability profiles are anticipated under acidic and basic conditions.

Stability in Acidic Buffer (pH 2)

Under strongly acidic conditions, the pyridine nitrogen will be protonated to form a pyridinium salt. This protonation has two major consequences:

  • Increased Electron Withdrawal: The positive charge on the nitrogen atom further enhances the electron-withdrawing effect on the ring, making it even more electron-deficient.

  • Potential for Dehydration: Strongly acidic conditions combined with heat can promote the dehydration of benzylic-type alcohols to form a carbocation intermediate, although this may require harsher conditions.[5][16]

Anticipated Degradation Pathway (Acidic): The primary degradation pathway is not expected to be rapid hydrolysis of the sulfonyl group, which is generally stable.[10] Instead, the benzylic-like alcohol is the more probable site of reaction. While direct oxidation is less likely without an external oxidizing agent, reactions involving dehydration or rearrangement could occur under thermal stress. However, compared to basic conditions, the protonated form of the molecule is expected to be relatively stable against nucleophilic attack. The molecule is predicted to show greater stability in acidic solution compared to basic solution.

Stability in Basic Buffer (pH 10)

In a basic environment, the pyridine nitrogen remains unprotonated. The key vulnerabilities are:

  • Susceptibility to Oxidation: The methanol group is highly susceptible to oxidation, which can be accelerated under basic conditions, potentially forming the corresponding aldehyde and then the carboxylic acid.[14][17] This can occur even with dissolved oxygen, especially at elevated temperatures.

  • Nucleophilic Attack on the Ring: The strong electron-withdrawing nature of the methylsulfonyl group makes the pyridine ring susceptible to nucleophilic attack, particularly by hydroxide ions (OH⁻) at positions ortho and para to the sulfonyl group.

Anticipated Degradation Pathway (Basic): The most likely degradation pathway in basic solution is the oxidation of the methanol group. The initial product would be (5-(methylsulfonyl)pyridin-3-yl)carbaldehyde, which could be further oxidized to 5-(methylsulfonyl)nicotinic acid. This oxidation is often the primary liability for such structures.[14] Therefore, the molecule is predicted to exhibit lower stability in the basic buffer.

G cluster_acid Acidic Condition (pH 2, 60°C) cluster_base Basic Condition (pH 10, 60°C) A (5-(Methylsulfonyl)pyridin-3-yl)methanol (Protonated Pyridine) B Minimal Degradation Expected A->B Relatively Stable C (5-(Methylsulfonyl)pyridin-3-yl)methanol D 5-(Methylsulfonyl)pyridin-3-carbaldehyde (Primary Degradant) C->D Oxidation E 5-(Methylsulfonyl)nicotinic Acid (Secondary Degradant) D->E Further Oxidation

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.